3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-17-8-4-2-7(3-5-8)9-6-10(15-14-9)11(16)13-12/h2-6H,12H2,1H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIHBTUBCACZGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201189857 | |
| Record name | 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201189857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370096-68-7 | |
| Record name | 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=370096-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201189857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. This pyrazole derivative is of significant interest in medicinal chemistry and drug development due to its potential as a scaffold for the synthesis of various bioactive molecules. This document details the synthetic pathway, experimental procedures, and the analytical characterization of the title compound.
Synthesis
The synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is accomplished through a two-step reaction sequence. The first step involves the synthesis of the intermediate, ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate, via a Claisen condensation reaction followed by cyclization with hydrazine. The subsequent step is the conversion of the ethyl ester to the desired carbohydrazide by hydrazinolysis.
Synthesis of Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate (Intermediate)
The initial step is the base-catalyzed condensation of 4-methoxyacetophenone with diethyl oxalate to form an intermediate ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate. This intermediate is then cyclized with hydrazine hydrate in the presence of a catalytic amount of acid to yield the pyrazole ester.
Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
The ethyl ester intermediate is converted to the final carbohydrazide by reacting it with an excess of hydrazine hydrate in a suitable solvent, such as ethanol, under reflux conditions.
Experimental Protocols
Synthesis of Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
-
Preparation of the dione intermediate: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), 4-methoxyacetophenone and diethyl oxalate are added sequentially at room temperature. The reaction mixture is stirred for several hours, during which a solid precipitate of the sodium salt of ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate is formed. The solid is filtered, washed with a non-polar solvent like diethyl ether, and dried.
-
Cyclization to the pyrazole ester: The dried sodium salt of the dione is suspended in ethanol, and a stoichiometric amount of hydrazine hydrate is added, followed by a catalytic amount of a mineral acid (e.g., HCl). The mixture is heated at reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by pouring it into ice-water. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate.
Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
-
A mixture of ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate and an excess of hydrazine hydrate in absolute ethanol is heated at reflux for an extended period.
-
The reaction is monitored by TLC. Once the starting ester is consumed, the reaction mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide as a solid.
Characterization Data
The structure and purity of the synthesized 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide are confirmed by various analytical techniques.
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₄O₂ |
| Molecular Weight | 232.24 g/mol |
| Melting Point | 222-232 °C |
| Appearance | Off-white to pale yellow solid |
Table 1: Physicochemical Properties of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
| Technique | Expected Peaks/Signals |
| ¹H NMR | δ (ppm): ~3.8 (s, 3H, -OCH₃), ~7.0 (d, 2H, Ar-H), ~7.3 (s, 1H, pyrazole-H), ~7.8 (d, 2H, Ar-H), ~8.5 (br s, 1H, -NH), ~9.5 (br s, 2H, -NH₂) |
| ¹³C NMR | δ (ppm): ~55.5 (-OCH₃), ~114.0 (Ar-CH), ~126.0 (Ar-C), ~129.0 (Ar-CH), ~140.0 (pyrazole-C), ~145.0 (pyrazole-C), ~160.0 (Ar-C-O), ~165.0 (C=O) |
| FTIR | ν (cm⁻¹): ~3300-3400 (N-H stretching), ~3000-3100 (Ar C-H stretching), ~1650-1670 (C=O stretching, Amide I), ~1500-1600 (C=C and C=N stretching) |
| Mass Spec. | m/z: 232.10 [M]⁺, with fragmentation patterns corresponding to the loss of NHNH₂, CO, and other fragments. |
Table 2: Spectroscopic Data for 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide.
Characterization Workflow
Caption: Workflow for the characterization of the final product.
Spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass) for 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide.
Technical Brief: Spectroscopic and Synthetic Insights into Phenylpyrazole Carbohydrazides
This technical brief addresses the request for a comprehensive guide on the spectroscopic data for 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. Following a thorough review of available literature, it has been determined that a complete, publicly accessible set of spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this specific compound is not available at present.
The compound is commercially available, and the following physical properties have been reported:
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₄O₂ |
| Molecular Weight | 232.24 g/mol |
| Melting Point | 222-228 °C |
| Appearance | Off-white powder |
Given the absence of a full dataset for the target compound, this guide will present detailed spectroscopic and synthetic information for a structurally related and well-characterized derivative: (E)-5-(4-Methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide . This analogue shares the core pyrazole and methoxyphenyl moieties but differs by the presence of a phenyl group on the pyrazole nitrogen (N-1) and the condensation of the carbohydrazide with isatin. The data presented is valuable for researchers working with similar chemical scaffolds.
Experimental Protocols
The synthesis of the analogue (E)-5-(4-methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide provides a representative experimental workflow for the derivatization of pyrazole carbohydrazides.
Synthesis of (E)-5-(4-Methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide [1][2]
A mixture of the starting material, 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carbohydrazide (0.62 g, 2.0 mmol), and isatin (0.30 g, 2.0 mmol) was prepared in dry ethanol (15 ml). A catalytic amount of concentrated hydrochloric acid (0.1 ml) was added to the mixture. The reaction mixture was then refluxed for 2 hours. After reflux, the mixture was allowed to cool to 20°C. The resulting orange solid product was collected by filtration, washed with ethanol, and then dried. The final product was purified by recrystallization from dimethylformamide (DMF) to yield the title compound.
Spectroscopic Data Presentation
The following tables summarize the available NMR data for (E)-5-(4-methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Integration | Assignment |
| 3.72 | s | 3H | OMe |
| 6.89 | d, J = 9.1 Hz | 2H | Ar-H |
| 6.92 | d, J = 7.7 Hz | 1H | Ar-H |
| 7.08 | t, J = 7.7 Hz | 1H | Ar-H |
| 7.15 | s | 1H | Pyrazolyl-H |
| 7.18 | d, J = 9.1 Hz | 2H | Ar-H |
| 7.33–7.36 | m | 3H | Ar-H |
| 7.44–7.48 | m | 3H | Ar-H |
| 7.58 | d, J = 7.7 Hz | 1H | Ar-H |
| 11.17 | s (exchangeable) | 1H | NH |
| 14.08 | s (exchangeable) | 1H | NH |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| 55.7 | OMe |
| 108.4, 111.6, 114.7 | Aromatic CH |
| 120.5, 121.6, 123.1 | Aromatic CH |
| 126.2 | Aromatic Cq |
| 129.2, 129.3, 129.8 | Aromatic CH |
| 130.6, 132.2 | Aromatic CH |
| 138.3, 139.8, 143.1 | Aromatic & Pyrazole Cq |
| 145.5, 145.7 | Pyrazole & Imine Cq |
| 158.4, 160.2, 163.1 | C=O & Aromatic C-O |
Infrared (IR) and Mass Spectrometry (MS) Data
Specific IR and MS data for this analogue were not available in the reviewed literature. However, for a typical carbohydrazide structure, the following characteristic IR absorptions would be expected[3]:
-
N-H stretching: Vibrations for the -NH and -NH₂ groups typically appear in the range of 3200-3400 cm⁻¹.
-
C=O stretching: The amide carbonyl group (in the carbohydrazide) shows a strong absorption band, typically around 1640-1680 cm⁻¹.
-
C=N stretching: If derivatized to a hydrazone, a C=N stretch would appear around 1560-1620 cm⁻¹.
-
C-O stretching: The methoxy group ether linkage would show a characteristic stretch around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
Mass spectrometry would be expected to show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of the compound.
Visualization of Experimental Workflow
The following diagram illustrates the synthetic pathway described in the experimental protocol.
Caption: Synthetic workflow for a phenylpyrazole carbohydrazide derivative.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. (E)-5-(4-Methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Pyrazole Carbohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazole carbohydrazide derivatives represent a versatile and highly significant class of heterocyclic compounds in medicinal chemistry. Possessing a unique structural scaffold, these molecules have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This technical guide provides a comprehensive overview of the physical and chemical characteristics of pyrazole carbohydrazide derivatives, with a focus on their synthesis, spectral properties, and mechanisms of action. Detailed experimental protocols, tabulated quantitative data, and visual representations of experimental workflows and signaling pathways are presented to serve as a valuable resource for researchers in the field of drug discovery and development.
Introduction
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. When functionalized with a carbohydrazide moiety (-CONHNH2), the resulting pyrazole carbohydrazide scaffold serves as a crucial pharmacophore, contributing to a wide array of pharmacological activities.[1] The inherent chemical properties of this scaffold, including its ability to act as a hydrogen bond donor and acceptor, and its potential for diverse substitutions, make it an attractive starting point for the design of novel therapeutic agents. This guide will delve into the key physical and chemical attributes of these promising compounds.
Physicochemical Properties
Pyrazole carbohydrazide derivatives are typically crystalline solids with relatively high melting points, attributed to intermolecular hydrogen bonding facilitated by the carbohydrazide group. Their solubility is generally low in water but can be enhanced in polar organic solvents such as ethanol, methanol, and dimethylformamide (DMF). The lipophilicity, often expressed as the logP value, is a critical parameter influencing the pharmacokinetic profile of these compounds and can be modulated by the nature of the substituents on the pyrazole and carbohydrazide moieties.[2]
Chemical Synthesis
The synthesis of pyrazole carbohydrazide derivatives typically follows a multi-step reaction sequence. A general and widely adopted method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2]
General Synthetic Protocol: Knorr Pyrazole Synthesis
A common route to obtaining pyrazole carbohydrazides involves the following key steps:
-
Synthesis of the Pyrazole Ester: A β-ketoester is reacted with a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent like ethanol or acetic acid, often under reflux conditions, to yield the corresponding pyrazole-carboxylate ester.
-
Hydrazinolysis: The synthesized pyrazole ester is then treated with hydrazine hydrate, typically in a solvent such as ethanol, under reflux to convert the ester group into the desired carbohydrazide.
-
Formation of Schiff Bases (Optional): The carbohydrazide can be further reacted with various aromatic or heteroaromatic aldehydes to form the corresponding Schiff base derivatives, which often exhibit enhanced biological activity.
Detailed Experimental Protocol: Synthesis of 1-Phenyl-3-aryl-1H-pyrazole-5-carbohydrazide
This protocol provides a representative example of the synthesis of a pyrazole carbohydrazide derivative.
Step 1: Synthesis of Ethyl 1-phenyl-3-aryl-1H-pyrazole-5-carboxylate
-
To a solution of the appropriate ethyl 2,4-dioxo-4-arylbutanoate (1.0 eq.) in glacial acetic acid, add phenylhydrazine (1.1 eq.).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure pyrazole ester.
Step 2: Synthesis of 1-Phenyl-3-aryl-1H-pyrazole-5-carbohydrazide
-
Dissolve the ethyl 1-phenyl-3-aryl-1H-pyrazole-5-carboxylate (1.0 eq.) in absolute ethanol.
-
Add hydrazine hydrate (5.0 eq.) to the solution.
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
After cooling, the solid product that crystallizes out is collected by filtration, washed with cold ethanol, and dried under vacuum.
Spectral Characterization
The structural elucidation of pyrazole carbohydrazide derivatives is primarily achieved through a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy
The IR spectra of pyrazole carbohydrazide derivatives exhibit characteristic absorption bands that are indicative of their key functional groups.
| Functional Group | Characteristic Absorption Band (cm⁻¹) |
| N-H stretching (amide and hydrazine) | 3100-3300 |
| C=O stretching (amide I) | 1640-1680 |
| N-H bending (amide II) | 1520-1550 |
| C=N stretching (pyrazole ring) | 1580-1620 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable tools for confirming the structure of these derivatives.
¹H NMR:
-
N-H protons: The protons of the -NHNH₂ group typically appear as broad singlets in the region of δ 4.5-5.5 ppm and δ 9.0-10.0 ppm for the -CONH- proton. These peaks are exchangeable with D₂O.
-
Pyrazole ring proton: The proton at the C4 position of the pyrazole ring usually resonates as a singlet around δ 6.5-7.5 ppm.
-
Aromatic protons: Protons of the phenyl and other aromatic substituents appear in the expected region of δ 7.0-8.5 ppm.
¹³C NMR:
-
Carbonyl carbon: The amide carbonyl carbon gives a characteristic signal in the downfield region of δ 160-170 ppm.
-
Pyrazole ring carbons: The carbons of the pyrazole ring typically resonate in the range of δ 110-155 ppm.
Biological Activities and Mechanisms of Action
Pyrazole carbohydrazide derivatives have been extensively investigated for a variety of biological activities.
Anticancer Activity
Numerous studies have reported the potent anticancer activity of pyrazole carbohydrazide derivatives against various cancer cell lines.[1][3] The mechanism of action often involves the induction of apoptosis.[4]
Table 1: Anticancer Activity of Selected Pyrazole Carbohydrazide Derivatives (IC₅₀ values in µM)
| Compound/Derivative | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | Reference |
| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | - | 49.85 | - | [1] |
| 3-(1H-Indole-3-yl)-1H-pyrazole-5-carbohydrazide derivative | - | - | 0.39 | [1] |
| Salicylaldehyde-pyrazole-carbohydrazide derivative | - | Potent growth inhibition | - | [4] |
Mechanism of Action: ROS-Mediated Apoptosis
A prominent mechanism by which pyrazole carbohydrazide derivatives exert their anticancer effects is through the generation of Reactive Oxygen Species (ROS) within cancer cells.[5] The elevated ROS levels trigger a cascade of events leading to programmed cell death (apoptosis).
Caption: ROS-mediated intrinsic apoptosis pathway induced by pyrazole carbohydrazide derivatives.
Antimicrobial Activity
Pyrazole carbohydrazide derivatives have also demonstrated significant activity against a range of bacterial and fungal pathogens. Their mechanism of action is believed to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Table 2: Antimicrobial Activity of Selected Pyrazole Carbohydrazide Derivatives (MIC values in µg/mL)
| Compound/Derivative | S. aureus | E. coli | C. albicans | Reference |
| N'-[(aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazide | - | - | - | [6] |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | 1-8 | 1 | - | [7] |
| Quinoline-substituted pyrazole derivatives | 0.12-0.98 | - | - | [7] |
Experimental Workflow Visualization
The synthesis and characterization of pyrazole carbohydrazide derivatives follow a systematic experimental workflow.
Caption: General experimental workflow for the synthesis and evaluation of pyrazole carbohydrazide derivatives.
Conclusion
Pyrazole carbohydrazide derivatives continue to be a focal point of research in medicinal chemistry due to their synthetic accessibility and diverse pharmacological profiles. This technical guide has provided a comprehensive overview of their physical and chemical properties, with a focus on practical experimental details and an understanding of their biological mechanisms. The presented data and visualizations aim to facilitate further research and development of this important class of compounds as potential therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
An In-depth Technical Guide to the Initial Biological Screening of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial biological screening of the novel heterocyclic compound, 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. Pyrazole derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities. This document outlines the synthetic pathways, and detailed experimental protocols for evaluating the potential antimicrobial, anti-inflammatory, and anticancer properties of this specific carbohydrazide derivative. While quantitative data for the title compound is limited in the current literature, this guide presents data from structurally similar pyrazole derivatives to serve as a benchmark for future research. The methodologies and workflows are designed to be readily adaptable for the initial screening of this and other novel pyrazole compounds.
Introduction
Pyrazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The compound 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a versatile synthetic intermediate.[1] Its unique structural features, including the pyrazole core, a methoxyphenyl substituent, and a carbohydrazide functional group, make it a prime candidate for biological investigation. The carbohydrazide moiety, in particular, is known to be a key pharmacophore in many biologically active molecules. This guide details the foundational screening assays to elucidate the therapeutic potential of this compound.
Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
A plausible synthetic route would involve the reaction of a suitably substituted chalcone with hydrazine hydrate to form the pyrazoline ring, followed by oxidation to the pyrazole. The carbohydrazide can be introduced by reacting the corresponding pyrazole-5-carboxylate ester with hydrazine hydrate.
References
Unlocking New Therapeutic Avenues: A Technical Guide to Pyrazole-Based Compounds and Their Targets
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold, a five-membered heterocyclic ring, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its synthetic tractability and ability to engage in diverse biological interactions have propelled the development of pyrazole-based compounds across a wide spectrum of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[4][5][6] This technical guide provides an in-depth overview of the key therapeutic targets of pyrazole derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to empower further research and drug discovery in this exciting field.
Key Therapeutic Targets and Quantitative Efficacy
Pyrazole-based compounds have demonstrated potent inhibitory activity against a range of enzymes and receptors. The following tables summarize the in vitro efficacy of selected pyrazole derivatives against key therapeutic targets.
Table 1: Inhibition of Protein Kinases by Pyrazole Derivatives
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[7] Pyrazole-containing compounds have been extensively developed as kinase inhibitors.[8][9]
| Compound Class/Name | Target Kinase | IC₅₀ / Kᵢ | Cell Line (for cellular assays) | Reference |
| Pyrazole Derivative | EGFR | 0.26 µM | - | [4] |
| Pyrazole Derivative | HER-2 | 0.20 µM | - | [4] |
| Afuresertib (GSK2110183) | Akt1 | Kᵢ = 0.08 nM, IC₅₀ = 1.3 nM | HCT116 | [8] |
| Pyrazolyl Benzimidazole | Aurora A | IC₅₀ = 28.9 nM | - | [8] |
| Pyrazolyl Benzimidazole | Aurora B | IC₅₀ = 2.2 nM | - | [8] |
| N-1,3-triphenyl-1H-pyrazole-4-carboxamide | Aurora-A kinase | IC₅₀ = 0.16 µM | HCT116, MCF-7 | [10] |
| Pyrazole Derivative | BCR-Abl | IC₅₀ = 14.2 nM | - | [4] |
| Pyrazole-based Chk2 inhibitor | Chk2 | IC₅₀ = 17.9 nM | - | [8] |
| Ruxolitinib | JAK1 | IC₅₀ ≈ 3 nM | - | [11] |
| Ruxolitinib | JAK2 | IC₅₀ ≈ 3 nM | - | [11] |
Table 2: Inhibition of Cyclooxygenase (COX) Enzymes by Pyrazole Derivatives
Selective inhibition of cyclooxygenase-2 (COX-2) is a key strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1][12] The pyrazole moiety is a well-established pharmacophore for potent and selective COX-2 inhibitors, with celecoxib being a prominent example.[13]
| Compound Class/Name | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole-pyridazine hybrid (5f) | 14.34 | 1.50 | 9.56 | [14] |
| Pyrazole-pyridazine hybrid (6f) | 9.56 | 1.15 | 8.31 | [14] |
| Pyrazole derivative (11) | >100 | 0.043 | >2325 | [15] |
| Pyrazole derivative (12) | >100 | 0.049 | >2040 | [15] |
| Pyrazole derivative (15) | >100 | 0.045 | >2222 | [15] |
| Pyrazole-thiourea-benzimidazole (PYZ10) | - | 0.0000283 µM (0.0283 nM) | - | [16] |
| Pyrazole derivative (PYZ31) | - | 0.01987 µM (19.87 nM) | - | [16] |
Table 3: Inhibition of Acetylcholinesterase (AChE) by Pyrazole Derivatives
Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease.[4][5] Pyrazoline derivatives have emerged as promising AChE inhibitors.[9]
| Compound Class/Name | AChE IC₅₀ (µM) | Reference |
| 2-pyrazoline (2l) | 0.040 | [9] |
| 2-pyrazoline (2j) | 0.062 | [9] |
| 2-pyrazoline (2a) | 0.107 | [9] |
| 2-pyrazoline (2g) | 0.122 | [9] |
| N-substituted pyrazole derived α-amino phosphonate (8) | 0.055 | [17] |
| N-substituted pyrazole derived α-amino phosphonate (9) | 0.017 | [17] |
Table 4: Inhibition of Carbonic Anhydrases (CAs) and Monoamine Oxidases (MAOs) by Pyrazole Derivatives
Pyrazole-based compounds have also been investigated as inhibitors of carbonic anhydrases, which are involved in various physiological processes and are targets for glaucoma and certain cancers, and monoamine oxidases, which are targets for the treatment of neurodegenerative diseases and depression.[6][18][19]
| Compound Class/Name | Target Enzyme | Kᵢ / IC₅₀ | Reference |
| Pyrazolo[4,3-c]pyridine Sulfonamide (1k) | hCA I | Kᵢ = 88.3 nM | [20] |
| Pyrazolo[4,3-c]pyridine Sulfonamide (1k) | hCA II | Kᵢ = 5.6 nM | [20] |
| Pyrazolo[4,3-c]pyridine Sulfonamide (1k) | hCA IX | Kᵢ = 421.4 nM | [20] |
| Pyrazolo[4,3-c]pyridine Sulfonamide (1k) | hCA XII | Kᵢ = 34.5 nM | [20] |
| Pyrazole-based benzene sulfonamide (4g) | hCA XII | IC₅₀ = 0.12 µM | [21] |
| Pyrazole-based benzene sulfonamide (4j) | hCA IX | IC₅₀ = 0.15 µM | [21] |
| Pyrazole-based benzene sulfonamide (4k) | hCA II | IC₅₀ = 0.24 µM | [21] |
| Halogenated pyrazoline (EH7) | MAO-A | IC₅₀ = 8.38 µM | [18] |
| Halogenated pyrazoline (EH7) | MAO-B | IC₅₀ = 0.063 µM | [18] |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by pyrazole-based compounds is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate key pathways and the points of intervention for these inhibitors.
Caption: EGFR signaling pathway and inhibition by pyrazole-based compounds.
Caption: COX inflammatory pathway and selective inhibition by pyrazoles.
Caption: Acetylcholinesterase action in neurotransmission and its inhibition.
Experimental Protocols
Reproducibility and standardization are paramount in drug discovery. This section provides detailed methodologies for key in vitro assays used to evaluate the efficacy of pyrazole-based compounds.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is a common method for measuring kinase activity by quantifying ADP production.[4][12]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
Pyrazole-based inhibitor (test compound)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra-Pure ATP
-
ADP standard
-
-
Kinase reaction buffer (specific to the kinase)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare the kinase reaction buffer as required for the specific kinase.
-
Prepare serial dilutions of the pyrazole-based inhibitor in the appropriate solvent (e.g., DMSO).
-
Prepare a solution of the kinase and substrate in the kinase reaction buffer.
-
Prepare an ATP solution at the desired concentration in the kinase reaction buffer.
-
Prepare an ADP standard curve according to the manufacturer's instructions.
-
-
Kinase Reaction:
-
Add the kinase/substrate solution to the wells of the plate.
-
Add the serially diluted pyrazole inhibitor or vehicle control (e.g., DMSO) to the respective wells.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Protocol 2: In Vitro COX-2 Inhibition Assay (Colorimetric)
This protocol is based on the principles of the Cayman Chemical COX Colorimetric Inhibitor Screening Assay Kit.[22]
Materials:
-
Human recombinant COX-2 enzyme
-
Heme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
Pyrazole-based inhibitor (test compound)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer.
-
Prepare solutions of COX-2 enzyme, heme, and arachidonic acid in the assay buffer.
-
Prepare serial dilutions of the pyrazole-based inhibitor.
-
-
Assay Reaction:
-
To the wells of a 96-well plate, add the assay buffer, heme, and COX-2 enzyme solution.
-
Add the serially diluted pyrazole inhibitor or vehicle control.
-
Pre-incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Add the colorimetric substrate (TMPD).
-
Initiate the reaction by adding the arachidonic acid solution.
-
Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a spectrophotometer in kinetic mode.
-
-
Data Analysis:
-
Determine the rate of reaction for each inhibitor concentration by calculating the change in absorbance per unit of time.
-
Calculate the percentage of COX-2 inhibition for each concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is a widely used spectrophotometric method for measuring AChE activity.[7][23]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Pyrazole-based inhibitor (test compound)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare the phosphate buffer.
-
Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Prepare serial dilutions of the pyrazole-based inhibitor.
-
-
Assay Reaction:
-
To the wells of a 96-well plate, add the phosphate buffer, DTNB solution, and the serially diluted pyrazole inhibitor or vehicle control.
-
Add the AChE solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the reaction rate for each inhibitor concentration from the linear portion of the absorbance versus time plot.
-
Determine the percentage of AChE inhibition for each concentration.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
The pyrazole scaffold continues to be a highly fruitful starting point for the design and development of novel therapeutic agents. The diverse range of biological targets, including kinases, COX enzymes, acetylcholinesterase, and others, underscores the versatility of this heterocyclic core. This technical guide has provided a comprehensive overview of these targets, supported by quantitative data on the inhibitory potency of various pyrazole derivatives. The detailed experimental protocols and visual representations of signaling pathways and workflows are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of pyrazole-based compounds for the treatment of a multitude of human diseases. The wealth of existing research, coupled with the potential for further chemical modification, ensures that pyrazole chemistry will remain at the forefront of medicinal chemistry and drug discovery for the foreseeable future.
References
- 1. ulab360.com [ulab360.com]
- 2. mdpi.com [mdpi.com]
- 3. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. ClinPGx [clinpgx.org]
- 14. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Synthesis of Novel Pyrazole-5-Carbohydrazide N-Glycosides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action of novel pyrazole-5-carbohydrazide N-glycosides. This class of compounds has emerged as a promising scaffold in medicinal chemistry, particularly in the development of new anticancer agents. This document details the synthetic pathways, presents key quantitative data for structure-activity relationship (SAR) analysis, and outlines the experimental protocols for their preparation and evaluation.
Introduction: The Therapeutic Potential of Pyrazole N-Glycosides
The pyrazole nucleus is a well-established pharmacophore present in a wide array of therapeutic agents. Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The incorporation of a carbohydrazide moiety at the C-5 position of the pyrazole ring has been shown to be a fruitful strategy for generating compounds with potent anticancer activity.
Further modification by N-glycosylation—the attachment of a sugar moiety to the carbohydrazide nitrogen—offers a promising avenue for enhancing the pharmacological profile of these molecules. Glycosylation can improve aqueous solubility, alter pharmacokinetic properties, and potentially enhance the targeted delivery of the active compound. Recent studies have highlighted the potential of pyrazole-5-carbohydrazide N-glycosides as inducers of autophagy in cancer cells, presenting a novel mechanism for cancer therapy.
Synthetic Pathways and Methodologies
The synthesis of pyrazole-5-carbohydrazide N-glycosides is a multi-step process that begins with the construction of the core pyrazole ring, followed by the introduction of the carbohydrazide functional group, and finally, the glycosylation step.
Synthesis of the Pyrazole-5-Carbohydrazide Scaffold
The central pyrazole-5-carbohydrazide scaffold is typically synthesized via a cyclocondensation reaction. A common route involves the reaction of a β-ketoester with a hydrazine derivative to form the pyrazole ring with an ester group at the C-5 position. This ester is then converted to the corresponding carbohydrazide by reaction with hydrazine hydrate.
N-Glycosylation
The final step involves the condensation of the pyrazole-5-carbohydrazide with a suitable sugar, typically a D-sugar such as D-glucose. This reaction is generally carried out in a protic solvent like ethanol under reflux conditions, often with a catalytic amount of acid.
Biological Activity and Structure-Activity Relationships
A series of novel 3-aryl-1-arylmethyl-1H-pyrazole-5-carbohydrazide N-β-glycoside derivatives have been synthesized and evaluated for their in vitro anticancer activity against human non-small cell lung cancer (A549) cells. The results indicate that these compounds exhibit significant inhibitory effects on cancer cell growth.[1]
Quantitative Data on Anticancer Activity
The following table summarizes the growth inhibitory effects of a selection of synthesized pyrazole-5-carbohydrazide N-glycosides on A549 lung cancer cells.
| Compound ID | R1 (at Pyrazole N1) | R2 (at Pyrazole C3) | Sugar Moiety | IC50 (µM) on A549 Cells[1] |
| 3a | Benzyl | Phenyl | D-Glucose | 68.3 |
| 3b | 4-Methylbenzyl | Phenyl | D-Glucose | 55.4 |
| 3c | 4-tert-Butylbenzyl | Phenyl | D-Glucose | 49.8 |
| 3d | 4-tert-Butylbenzyl | 4-Chlorophenyl | D-Glucose | 32.5 |
| 3e | 4-tert-Butylbenzyl | 4-Methylphenyl | D-Glucose | 41.2 |
| 3f | 4-tert-Butylbenzyl | 4-Methoxyphenyl | D-Glucose | 45.6 |
| 3g | 4-tert-Butylbenzyl | 4-tert-Butylphenyl | D-Glucose | 38.7 |
| 3h | Benzyl | Phenyl | D-Galactose | 72.1 |
Note: IC50 is the concentration of the compound that inhibits 50% of cell growth.
The structure-activity relationship studies suggest that the nature of the substituents on the aryl rings at positions N1 and C3 of the pyrazole core significantly influences the cytotoxic activity. Notably, compound 3d , featuring a 4-tert-butylbenzyl group at N1 and a 4-chlorophenyl group at C3, demonstrated the highest growth inhibitory effect.[1]
Mechanism of Action: Induction of Autophagy
Further investigation into the mechanism of action of these compounds has revealed that they induce autophagy in A549 lung cancer cells.[1] Autophagy is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery. The induction of autophagy can lead to cell death in cancer cells and is a target for cancer therapy. The signaling pathway for autophagy is complex, with the mammalian target of rapamycin (mTOR) being a key regulator. Inhibition of the mTOR pathway is a known mechanism for inducing autophagy. While the precise mechanism for pyrazole-5-carbohydrazide N-glycosides is still under investigation, it is proposed that they may exert their effect through the modulation of the mTOR signaling pathway.
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of a pyrazole-5-carbohydrazide N-glycoside.
Synthesis of Ethyl 1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
A mixture of ethyl 3-(4-chlorophenyl)-3-oxopropanoate (10 mmol), 4-tert-butylbenzylhydrazine hydrochloride (10 mmol), and glacial acetic acid (1 mL) in ethanol (50 mL) is heated at reflux for 8 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate, 10:1) to afford the title compound.
Synthesis of 1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide
To a solution of ethyl 1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (5 mmol) in ethanol (30 mL), hydrazine hydrate (85%, 10 mL) is added. The mixture is heated at reflux for 6 hours. After cooling, the precipitated solid is collected by filtration, washed with cold ethanol, and dried to give the desired carbohydrazide.
Synthesis of 3-(4-chlorophenyl)-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide N-β-D-glucopyranoside (Compound 3d)
A mixture of 1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide (2 mmol) and D-glucose (2.2 mmol) in ethanol (25 mL) is heated at reflux for 12 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is filtered, washed with ethanol, and recrystallized from ethanol to yield the final N-glycoside product.
Biological Assay: MTT Assay for Cell Viability
A549 cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the synthesized compounds for 48 hours. After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals. The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curves.
Conclusion and Future Directions
Novel pyrazole-5-carbohydrazide N-glycosides represent a promising class of compounds with potent anticancer activity. Their ability to induce autophagy in cancer cells provides a compelling mechanism of action that warrants further investigation. Future research should focus on optimizing the lead compounds to improve their efficacy and selectivity. A deeper understanding of their interaction with the mTOR signaling pathway and other cellular targets will be crucial for their development as next-generation cancer therapeutics. Furthermore, the exploration of different sugar moieties and their impact on the pharmacokinetic and pharmacodynamic properties of these compounds could lead to the discovery of even more potent and drug-like candidates.
References
An In-depth Technical Guide to 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, a plausible synthetic pathway with experimental protocols, and an exploration of its potential as a therapeutic agent. The information is intended to support researchers and professionals in the fields of drug discovery and development.
Chemical Identity and Properties
3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative characterized by a methoxyphenyl group at the C3 position and a carbohydrazide functional group at the C5 position of the pyrazole ring.
IUPAC Name: 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
CAS Number: 370096-68-7[1]
Physicochemical Data
A summary of the key physicochemical properties of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂N₄O₂ | [1] |
| Molecular Weight | 232.24 g/mol | [1] |
| Appearance | Off-white powder | [1] |
| Melting Point | 222-228 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
Synthesis and Experimental Protocols
The synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can be achieved through a two-step process. The general workflow involves the initial synthesis of an ester intermediate, ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate, followed by its conversion to the final carbohydrazide product.
Logical Workflow for Synthesis
Caption: Synthetic workflow for 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide.
Experimental Protocol: Synthesis of Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
This protocol is based on analogous syntheses of substituted pyrazole-5-carboxylates.
-
Preparation of the dicarbonyl intermediate: In a suitable reaction vessel, dissolve 4-methoxyacetophenone and diethyl oxalate in a molar ratio of 1:1.2 in a dry solvent such as ethanol.
-
Claisen Condensation: To this solution, add a solution of sodium ethoxide in ethanol (1.2 equivalents) dropwise at a controlled temperature, typically 0-5 °C, with continuous stirring.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid or HCl) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate.
-
Cyclocondensation: Dissolve the crude intermediate in ethanol. Add hydrazine hydrate (1.1 equivalents) dropwise to the solution.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Isolation and Purification: After completion, cool the reaction mixture to room temperature. The product, ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate, may precipitate out of the solution. If not, concentrate the solvent and purify the residue by recrystallization or column chromatography.
Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
This protocol describes the conversion of the ethyl ester to the carbohydrazide.
-
Reaction Setup: In a round-bottom flask, suspend or dissolve ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate in ethanol.
-
Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (typically 5-10 equivalents) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 8-16 hours. The progress of the reaction can be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, will often precipitate as a solid.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the purified carbohydrazide.
Potential Therapeutic Applications
Derivatives of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide have shown promise in several therapeutic areas, suggesting that this core structure is a valuable scaffold for drug discovery. The primary areas of interest are its potential anti-inflammatory and anticancer activities.
Anti-inflammatory and Analgesic Potential
Pyrazole derivatives are known to be effective anti-inflammatory and analgesic agents. This compound serves as a key intermediate in the synthesis of novel pharmaceuticals with these properties.[1] The mechanism of action for many pyrazole-based anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.
Anticancer Potential
The pyrazole scaffold is a component of various compounds investigated for their anticancer properties. Research has indicated that derivatives of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide are being explored for their ability to modulate specific pathways involved in cancer progression, potentially leading to the development of new drugs with improved efficacy and fewer side effects.[1]
Logical Relationship of Potential Biological Activities
Caption: Potential therapeutic applications derived from the core scaffold.
Conclusion
3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a versatile heterocyclic compound with a straightforward synthetic route. Its structural features make it a promising candidate for further investigation and development in the fields of anti-inflammatory and anticancer therapies. This guide provides foundational information to aid researchers in their exploration of this and related compounds for novel drug discovery. Further studies are warranted to fully elucidate its biological mechanisms of action and therapeutic potential.
References
The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in the realm of medicinal chemistry. Its unique structural features and synthetic versatility have propelled the development of a vast array of therapeutic agents across diverse disease areas. This technical guide provides a comprehensive overview of the medicinal chemistry of pyrazole derivatives, focusing on their synthesis, biological activities, and mechanisms of action, with a particular emphasis on their applications in oncology, inflammation, and infectious diseases.
Synthetic Strategies for Pyrazole Derivatives
The construction of the pyrazole core is a well-established area of organic synthesis, with several classical and modern methods available to medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Knorr Pyrazole Synthesis
One of the most fundamental methods for pyrazole synthesis is the Knorr cyclocondensation reaction, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. This method is highly versatile and allows for the introduction of a wide range of substituents on the pyrazole ring.
Experimental Protocol: Synthesis of a 1,3,5-substituted Pyrazole Derivative
-
Reaction: Condensation of a substituted 1,3-diketone with phenylhydrazine.
-
Materials:
-
Substituted 1,3-diketone (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Ethanol (20 mL)
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve the 1,3-diketone in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add phenylhydrazine to the solution, followed by a few drops of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the desired pyrazole derivative.
-
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis from Chalcones
Chalcones, or α,β-unsaturated ketones, are versatile intermediates for the synthesis of pyrazoline and pyrazole derivatives. The reaction of a chalcone with a hydrazine derivative typically yields a pyrazoline, which can then be oxidized to the corresponding pyrazole.
Experimental Protocol: Synthesis of a Pyrazole from a Chalcone Intermediate
-
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Dissolve an appropriate acetophenone (10 mmol) and an aromatic aldehyde (10 mmol) in ethanol.
-
Add an aqueous solution of sodium hydroxide (40%) dropwise and stir the mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated chalcone, wash with water, and recrystallize from ethanol.
-
-
Step 2: Pyrazole Synthesis
-
Reflux a mixture of the chalcone (5 mmol) and hydrazine hydrate (10 mmol) in glacial acetic acid for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Filter the solid product, wash with water, and recrystallize from a suitable solvent to obtain the pyrazole.
-
Pharmacological Activities of Pyrazole Derivatives
The pyrazole scaffold is associated with a broad spectrum of pharmacological activities, making it a highly sought-after motif in drug discovery.
Anticancer Activity
Numerous pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Key Molecular Targets:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell growth and proliferation.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
-
Cyclin-Dependent Kinases (CDKs): A family of protein kinases that regulate the cell cycle.
Quantitative Data on Anticancer Pyrazole Derivatives
| Compound Class | Target | Cell Line | IC50 (µM) | Reference |
| Pyrazole-oxindole conjugates | Tubulin polymerization | MCF-7 | 0.83 - 1.81 | [1] |
| 1,3,4-Triarylpyrazoles | Multiple Kinases (AKT, BRAF, EGFR) | HePG-2, MCF-7, PC-3, A-549, HCT-116 | 6.53 - 59.84 | |
| Benzimidazole linked pyrazoles | EGFR | MCF-7, HepG2 | Potent Activity |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
Pyrazole test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the pyrazole compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[2][3][4]
-
Anti-inflammatory Activity
The discovery of the selective COX-2 inhibitor Celecoxib, which features a pyrazole core, marked a significant milestone in the development of anti-inflammatory drugs with improved gastrointestinal safety profiles. Many other pyrazole derivatives have since been developed as potent anti-inflammatory agents.
Key Molecular Targets:
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of pro-inflammatory prostaglandins.
Quantitative Data on Anti-inflammatory Pyrazole Derivatives
| Compound Class | Assay | % Inhibition of Edema | Reference |
| Pyrazole-substituted heterocycles | Carrageenan-induced paw edema | 85.23 ± 1.92 | [5] |
| Pyrazolone derivatives | Carrageenan-induced paw edema | High Activity | [6] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of new compounds.
-
Animals: Wistar rats or Swiss albino mice.
-
Materials:
-
Carrageenan solution (1% in saline)
-
Test pyrazole compounds
-
Standard drug (e.g., Indomethacin)
-
Plethysmometer
-
-
Procedure:
-
Divide the animals into groups: control, standard, and test groups (receiving different doses of the pyrazole compound).
-
Administer the test compounds or the standard drug orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject a 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.[7]
-
Antimicrobial Activity
Pyrazole derivatives have also emerged as a promising class of antimicrobial agents, with activity against a range of bacteria and fungi.
Experimental Protocol: Antimicrobial Screening (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Materials:
-
Bacterial or fungal strains
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)
-
Pyrazole test compounds
-
Standard antimicrobial agents (positive control)
-
Inoculum of the microorganism
-
-
Procedure:
-
Prepare serial two-fold dilutions of the pyrazole compounds in the broth medium in the wells of a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a positive control (broth with microorganism and no compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by pyrazole derivatives is crucial for understanding their mechanism of action and for designing more effective therapeutic agents.
Signaling Pathway Diagrams
EGFR Signaling Pathway
VEGFR-2 Signaling Pathway
Experimental Workflow Diagram
Drug Discovery Workflow for Pyrazole Derivatives
Conclusion
The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives ensure its continued importance in the development of new therapeutic agents. This guide has provided a snapshot of the key synthetic methodologies, pharmacological properties, and experimental protocols relevant to the study of pyrazole derivatives. As our understanding of the molecular basis of diseases deepens, the strategic design and synthesis of novel pyrazole-based compounds will undoubtedly lead to the discovery of next-generation medicines to address unmet medical needs.
References
- 1. srrjournals.com [srrjournals.com]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Schiff Bases from 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Schiff bases derived from 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. These compounds are of significant interest in medicinal chemistry and drug development due to the versatile biological activities associated with both the pyrazole and Schiff base moieties. The protocol outlines the condensation reaction between the pyrazole carbohydrazide and various aromatic aldehydes and ketones. Included are reaction conditions, purification methods, and characterization data.
Introduction
Schiff bases, characterized by an azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with a carbonyl compound. When the amine is part of a hydrazide, the resulting structure is a hydrazone, a subclass of Schiff bases. Pyrazole derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. The conjugation of a pyrazole nucleus with a Schiff base moiety can lead to the development of novel therapeutic agents with enhanced or synergistic effects. The starting material, 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, serves as a versatile scaffold for the synthesis of a library of Schiff bases by reacting it with diverse aromatic aldehydes and ketones.
General Reaction Scheme
The synthesis of Schiff bases from 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide proceeds via a condensation reaction with an appropriate aldehyde or ketone, typically under acidic catalysis in a suitable solvent like ethanol. The reaction involves the nucleophilic attack of the terminal amino group of the hydrazide on the carbonyl carbon, followed by dehydration to yield the corresponding Schiff base (hydrazone).
Caption: General reaction scheme for the synthesis of Schiff bases.
Experimental Protocol
This protocol provides a general method for the synthesis of Schiff bases from 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. Specific examples with different aromatic aldehydes and ketones are also detailed.
Materials and Equipment:
-
3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
-
Various aromatic aldehydes (e.g., 2-hydroxy-3-methoxybenzaldehyde, furan-2-carbaldehyde)
-
Various aromatic ketones (e.g., 3,4-dimethoxyacetophenone)
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Melting point apparatus
-
FT-IR spectrometer
-
NMR spectrometer
-
Mass spectrometer
General Procedure:
-
In a round-bottom flask, dissolve 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide (1.0 eq.) in absolute ethanol.
-
To this solution, add the corresponding aromatic aldehyde or ketone (1.0-1.1 eq.).
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a desiccator or a vacuum oven.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, DMF).
-
Characterize the final product by determining its melting point and recording its FT-IR, NMR, and mass spectra.
Example Syntheses:
-
Synthesis of N'-[(2-hydroxy-3-methoxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide: Following the general procedure, react 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide with 2-hydroxy-3-methoxybenzaldehyde.
-
Synthesis of N'-[(furan-2-yl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide: Following the general procedure, react 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide with furan-2-carbaldehyde.
-
Synthesis of N'-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide: Following the general procedure, react 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide with 3,4-dimethoxyacetophenone.
Data Presentation
The following table summarizes the expected quantitative data for the synthesized Schiff bases. The data for a closely related compound, (E)-5-(4-methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide, is included for reference.[1]
| Compound Name | Carbonyl Reactant | Yield (%) | Melting Point (°C) |
| N'-[(2-hydroxy-3-methoxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide | 2-hydroxy-3-methoxybenzaldehyde | ~85-95 | - |
| N'-[(furan-2-yl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide | furan-2-carbaldehyde | ~85-95 | - |
| N'-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide | 3,4-dimethoxyacetophenone | ~80-90 | - |
| (E)-5-(4-methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide (Reference Compound)[1] | Isatin | 90 | 280-281 |
Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.
Characterization
The synthesized Schiff bases should be characterized using standard spectroscopic methods to confirm their structure.
-
FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group in the region of 1600-1650 cm⁻¹ and the disappearance of the C=O stretching band of the aldehyde/ketone and the N-H stretching bands of the hydrazide's primary amine.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum should show a characteristic singlet for the azomethine proton (-N=CH-) in the range of δ 8.0-9.0 ppm for aldimines. The signals corresponding to the aromatic protons of both the pyrazole and the aldehyde/ketone moiety should also be present. The disappearance of the aldehyde proton signal is a key indicator of reaction completion.
-
¹³C NMR Spectroscopy: The formation of the azomethine bond is confirmed by a signal for the imine carbon (-C=N-) in the range of δ 160-170 ppm.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the synthesized Schiff base.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and characterization of the Schiff bases.
Caption: Experimental workflow for Schiff base synthesis.
References
Application Notes and Protocols: In Vitro Antimicrobial Assay for Pyrazole Carbohydrazide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Pyrazole carbohydrazide derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][2] This document provides a detailed protocol for the in vitro antimicrobial screening of pyrazole carbohydrazide derivatives, focusing on the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method. Additionally, a qualitative assessment using the agar well diffusion method is described.
These protocols are designed to provide a standardized framework for researchers to evaluate the antimicrobial efficacy of newly synthesized pyrazole carbohydrazide derivatives, ensuring reproducibility and comparability of results.
Data Presentation
Quantitative data from antimicrobial susceptibility testing is crucial for comparing the potency of different compounds. The results, primarily MIC and MBC values, should be summarized in a clear and structured tabular format. Lower MIC values are indicative of greater antimicrobial potency.[1]
Table 1: Hypothetical Antimicrobial Activity of Pyrazole Carbohydrazide Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| PCD-01 | Staphylococcus aureus (ATCC 29213) | 8 | 16 |
| Escherichia coli (ATCC 25922) | 16 | 32 | |
| Candida albicans (ATCC 10231) | 32 | 64 | |
| PCD-02 | Staphylococcus aureus (ATCC 29213) | 4 | 8 |
| Escherichia coli (ATCC 25922) | 8 | 16 | |
| Candida albicans (ATCC 10231) | 16 | 32 | |
| Ciprofloxacin | Staphylococcus aureus (ATCC 29213) | 1 | 2 |
| (Positive Control) | Escherichia coli (ATCC 25922) | 0.5 | 1 |
| Fluconazole | Candida albicans (ATCC 10231) | 2 | 4 |
| (Positive Control) | |||
| DMSO | Staphylococcus aureus (ATCC 29213) | >128 | >128 |
| (Negative Control) | Escherichia coli (ATCC 25922) | >128 | >128 |
| Candida albicans (ATCC 10231) | >128 | >128 |
Note: The interpretation of MIC values as Susceptible, Intermediate, or Resistant depends on established breakpoints defined by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3]
Experimental Protocols
General Considerations and Materials
-
Test Compounds: Pyrazole carbohydrazide derivatives.
-
Solvent: Dimethyl sulfoxide (DMSO) is commonly used to dissolve the compounds.[4] Ensure the final concentration of DMSO in the assay does not exceed a level that affects microbial growth (typically ≤1%).
-
Test Organisms: A panel of clinically relevant microorganisms, including:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6051).[2]
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Klebsiella pneumoniae (e.g., ATCC 700603), Pseudomonas aeruginosa (e.g., ATCC 27853).[2][3]
-
Fungi: Candida albicans (e.g., ATCC 10231), Aspergillus niger (e.g., ATCC 16404).[2]
-
-
Culture Media:
-
Equipment:
-
Sterile 96-well microtiter plates.
-
Micropipettes and sterile tips.
-
Incubator.
-
Spectrophotometer or microplate reader.
-
Laminar flow hood.
-
Autoclave.
-
Agar Well Diffusion Method (Qualitative Screening)
The agar well diffusion method is a preliminary test to qualitatively assess the antimicrobial activity of the synthesized compounds.[7][8]
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes.[7]
-
Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[3][6]
-
Inoculation: Evenly spread the standardized microbial inoculum over the entire surface of the agar plates using a sterile cotton swab to create a uniform lawn.[9]
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer.[8]
-
Compound Application: Add a fixed volume (e.g., 50-100 µL) of the pyrazole carbohydrazide derivative solution (at a known concentration) into each well.[8] Include positive (standard antibiotic) and negative (solvent) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.[4][10]
-
Observation: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Broth Microdilution Method for MIC Determination (Quantitative)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3][11]
-
Preparation of Compound Dilutions:
-
Dissolve the pyrazole carbohydrazide derivatives in DMSO to prepare a stock solution.
-
In a sterile 96-well microtiter plate, add 100 µL of the appropriate sterile broth (MHB for bacteria, SDB or RPMI-1640 for fungi) to each well.
-
Add 100 µL of the compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate.[3][12]
-
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours old), prepare a microbial suspension in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[3]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[13]
-
-
Inoculation of Microtiter Plate:
-
Add 100 µL of the diluted microbial suspension to each well containing the serially diluted compounds. This will result in a final volume of 200 µL per well.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[11]
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours for bacteria.[3] For fungi, incubation conditions may vary (e.g., 24-48 hours at a suitable temperature).
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).[11]
-
Alternatively, the optical density (OD) can be measured using a microplate reader at 600 nm. The MIC is the lowest concentration that inhibits a significant percentage (e.g., ≥90%) of growth compared to the growth control.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14][15]
-
Subculturing from MIC Wells: Following the determination of the MIC, take a small aliquot (e.g., 10-20 µL) from the wells showing no visible growth (at and above the MIC).[16]
-
Plating: Spread the aliquot onto a fresh, compound-free agar plate (MHA for bacteria, SDA for fungi).
-
Incubation: Incubate the plates under the same conditions as the initial MIC assay.
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[14][16]
Visualization of Experimental Workflow
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of pyrazole carbohydrazide derivatives.
Caption: Workflow for MIC and MBC Determination of Pyrazole Derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemmethod.com [chemmethod.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 7. chemistnotes.com [chemistnotes.com]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Evaluating the Cytotoxicity of Pyrazole Compounds on A549 Lung Cancer Cells
Audience: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.
Introduction: Pyrazole derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in cancer research due to their potent cytotoxic activities against various cancer cell lines, including A549 human lung adenocarcinoma cells.[1][2] These compounds have been shown to induce cell death through various mechanisms, such as apoptosis, cell cycle arrest, and inhibition of key cellular targets like cyclin-dependent kinases (CDKs) and tubulin polymerization.[2][3] This document provides a comprehensive guide, including detailed experimental protocols and data presentation, for the evaluation of pyrazole compounds' cytotoxicity on A549 cells.
Data Presentation: Cytotoxic Activity of Pyrazole Derivatives on A549 Cells
The following table summarizes the cytotoxic activity (IC50 or EC50 values) of various pyrazole compounds against the A549 lung cancer cell line, as reported in the literature. This allows for a comparative analysis of the potency of different derivatives.
| Compound ID/Name | A549 Cell Line IC50/EC50 (µM) | Reference Compound | Reference |
| Compound 1 | 613.22 | Etoposide | [4][5] |
| Compound 2 | 220.20 | Etoposide | [4][5] |
| Benzofuropyrazole 4a | 0.19 | ABT-751 | [6][7] |
| Pyrazole 5b | 0.69 | ABT-751 | [6] |
| Pyrazole-based hybrid 31 | 42.79 | - | [3] |
| Pyrazole-based hybrid 32 | 55.73 | - | [3] |
| 1,4-benzoxazine-pyrazole hybrid 22 | 2.82 - 6.28 | Etoposide | [3] |
| 1,4-benzoxazine-pyrazole hybrid 23 | 2.82 - 6.28 | Etoposide | [3] |
| Indeno[1,2-c]pyrazole 1 | 7.99 | Erlotinib | [8] |
| Indeno[1,2-c]pyrazole 4 | 6.13 | Erlotinib | [8] |
| Indeno[1,2-c]pyrazole 7 | 8.67 | Erlotinib | [8] |
| Coumarin pyrazole carbaldehyde P-03 | 13.5 (mmol) | Doxorubicin | [9] |
| 1,3,5-trisubstituted-1H-pyrazole 4 | 28.4 | - | [10] |
| 1,3,5-trisubstituted-1H-pyrazole 10b | 30.0 | - | [10] |
| Pyrazole-based carbamothioyl H2 | 11.88 (µg/mL) | Erlotinib | [11] |
| Pyrazole-based carbamothioyl H5 | 12.49 (µg/mL) | Erlotinib | [11] |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to assess the cytotoxicity and mechanism of action of pyrazole compounds on A549 lung cancer cells.
A549 Cell Culture and Maintenance
-
Cell Line: A549 human lung adenocarcinoma cell line.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with an atmosphere of 5% CO2.[4]
-
Subculture: When cells reach 80-90% confluency, detach them using a 0.25% trypsin-EDTA solution. Resuspend the cells in fresh culture medium and seed into new culture flasks at a ratio of 1:3 to 1:5.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is reduced by metabolically active cells to form insoluble purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.[12]
-
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[4]
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO, not exceeding 0.5% v/v) and a positive control (e.g., etoposide or doxorubicin).[13]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[11]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[13]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.[13]
-
Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates and treat with the pyrazole compounds at their IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
Cell Seeding and Treatment: Seed A549 cells and treat them with the pyrazole compounds as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle. Some pyrazole compounds have been shown to cause cell cycle arrest at the G2/M phase in A549 cells.[9]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating pyrazole compound cytotoxicity.
Potential Signaling Pathways for Pyrazole-Induced Apoptosis
Some pyrazole derivatives induce apoptosis in A549 cells through the intrinsic mitochondrial pathway.[1] This can involve the regulation of Bcl-2 family proteins and the activation of caspases.[10]
Caption: Intrinsic apoptosis pathway potentially activated by pyrazoles.
Logical Relationship of the Evaluation Process
Caption: Logical flow from compound screening to lead development.
References
- 1. phytojournal.com [phytojournal.com]
- 2. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1 H -pyrazole derivatives with Bcl-2 ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02046H [pubs.rsc.org]
- 11. journals.najah.edu [journals.najah.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Molecular Docking of Pyrazole Derivatives with Tyrosine Kinase Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the molecular docking of pyrazole derivatives, a promising class of compounds, with various tyrosine kinase receptors implicated in cancer and other diseases. This document outlines detailed experimental protocols for performing molecular docking studies, presents quantitative data from relevant studies, and visualizes key pathways and workflows.
Introduction to Pyrazole Derivatives and Tyrosine Kinases
Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] Many pyrazole-containing compounds have been investigated as inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways.[2][3]
Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a pivotal role in regulating essential cellular processes such as proliferation, differentiation, migration, and metabolism.[4][5] Dysregulation of RTK signaling is a common hallmark of various cancers, making them a prime target for therapeutic intervention.[4][5] Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns.[6][7][8] This information is invaluable for the rational design and optimization of potent and selective kinase inhibitors.
Key Tyrosine Kinase Targets for Pyrazole Derivatives
Several tyrosine kinase receptors have been successfully targeted with pyrazole derivatives. This document will focus on the following key examples:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[7][9]
-
Aurora Kinases (A and B): Serine/threonine kinases that are essential for the regulation of mitosis. Their overexpression is linked to various cancers.[10]
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.[4][11]
-
Epidermal Growth Factor Receptor (EGFR): A member of the ErbB family of receptor tyrosine kinases, frequently mutated and overexpressed in various cancers.[12][13]
Quantitative Data Summary
The following tables summarize the inhibitory activities and binding energies of various pyrazole derivatives against the target tyrosine kinases as reported in the literature.
Table 1: Inhibitory Activity of Pyrazole Derivatives against Tyrosine Kinases
| Compound ID | Target Kinase | IC50 (µM) | Cell Line(s) | Reference |
| Compound 3i | VEGFR-2 | 0.009 | PC-3 | [14] |
| Compound 3a | VEGFR-2 | 0.038 | PC-3 | [14] |
| Compound 7c | VEGFR-2 | 0.225 | MCF-7 | [15] |
| Compound 12c | VEGFR-2 | 0.828 | MCF-7 | [15] |
| Compound 6c | VEGFR-2 | 0.913 | MCF-7 | [15] |
| Compound 6 | Aurora A | 0.16 | HCT116, MCF-7 | [10] |
| Compound P-6 | Aurora A | 0.11 | HCT116, MCF-7 | [6][16] |
| Barasertib (AZD1152) | Aurora B | 0.00037 | - | [10] |
| Compound 9 | CDK2 | 0.96 | - | [4] |
| Compound 7d | CDK2 | 1.47 | - | [4] |
| Compound 7a | CDK2 | 2.0 | - | [4] |
| Compound 4 | CDK2 | 3.82 | HCT-116 | [4] |
| Compound 3e | EGFR | 1.51 | - | [6] |
Table 2: Molecular Docking Binding Energies of Pyrazole Derivatives with Tyrosine Kinases
| Compound ID | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Docking Software | Reference |
| Compound 1b | VEGFR-2 (2QU5) | -10.09 (kJ/mol) | AutoDock 4.2 | [17][18] |
| Compound 3k | VEGFR-2 | -8.18 | AutoDock Vina | [19] |
| Compound 1d | Aurora A (2W1G) | -8.57 (kJ/mol) | AutoDock 4.2 | [17][18] |
| Compound 2b | CDK2 (2VTO) | -10.35 (kJ/mol) | AutoDock 4.2 | [17][18] |
| Compound 3e | EGFR | -10.7 | - | [6] |
Signaling Pathway
Receptor Tyrosine Kinase (RTK) Signaling Pathway
Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and the inhibitory action of pyrazole derivatives.
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing molecular docking of pyrazole derivatives with tyrosine kinase receptors using widely accepted software such as AutoDock Vina.
Molecular Docking Workflow
Caption: A typical workflow for molecular docking studies.
Protocol 1: Receptor Preparation
Objective: To prepare the tyrosine kinase receptor structure for docking by removing unwanted molecules, adding hydrogen atoms, and assigning charges.
Materials:
-
Protein Data Bank (PDB) file of the target tyrosine kinase (e.g., 2QU5 for VEGFR-2, 2W1G for Aurora A, 2VTO for CDK2, 1M17 for EGFR).[12][17][18]
-
Molecular graphics software (e.g., PyMOL, UCSF Chimera).
-
AutoDockTools (ADT).
Procedure:
-
Obtain Receptor Structure: Download the crystal structure of the target tyrosine kinase from the Protein Data Bank (--INVALID-LINK--).
-
Clean the Protein:
-
Add Hydrogens and Repair Structure:
-
Use the software's tools to add polar hydrogen atoms to the protein.
-
Check for and repair any missing atoms or residues in the protein structure.
-
-
Assign Charges and Save as PDBQT:
-
Open the cleaned PDB file in AutoDockTools.
-
Add Kollman charges to the protein.
-
Save the prepared receptor as a PDBQT file. This format includes atomic coordinates, charges, and atom types required for AutoDock.
-
Protocol 2: Ligand Preparation
Objective: To prepare the 2D or 3D structure of the pyrazole derivative for docking by converting it to the correct format, adding hydrogens, and assigning charges.
Materials:
-
Structure of the pyrazole derivative (e.g., in SDF, MOL2, or SMILES format).
-
Chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Open Babel or other chemical toolbox software.
-
AutoDockTools (ADT).
Procedure:
-
Obtain Ligand Structure:
-
Draw the 2D structure of the pyrazole derivative using chemical drawing software and save it as an SDF or MOL2 file.
-
Alternatively, obtain the structure from a database like PubChem.
-
-
Convert to 3D and Add Hydrogens:
-
Use Open Babel to convert the 2D structure to a 3D structure and add hydrogen atoms.[1] The following command can be used:
-
-
Assign Charges and Save as PDBQT:
-
Open the 3D structure of the ligand in AutoDockTools.
-
Assign Gasteiger charges.
-
Define the rotatable bonds.
-
Save the prepared ligand as a PDBQT file.[1]
-
Protocol 3: Molecular Docking using AutoDock Vina
Objective: To perform the docking simulation of the prepared ligand with the prepared receptor.
Materials:
-
Prepared receptor PDBQT file.
-
Prepared ligand PDBQT file.
-
AutoDockTools (ADT).
-
AutoDock Vina.
Procedure:
-
Grid Box Generation:
-
Open the prepared receptor PDBQT file in AutoDockTools.
-
Define the search space (grid box) for docking. This box should encompass the active site of the tyrosine kinase. The coordinates of the co-crystallized ligand can be used as a reference to center the grid box.
-
Set the dimensions of the grid box (e.g., 60 x 60 x 60 Å).
-
Save the grid parameter file.
-
-
Create Configuration File:
-
Create a text file (e.g., conf.txt) and specify the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
-
Run AutoDock Vina:
-
Execute AutoDock Vina from the command line, providing the configuration file as input:
-
Vina will perform the docking simulation and generate an output PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol). The log file will also contain this information.
-
Protocol 4: Analysis and Visualization
Objective: To analyze the docking results and visualize the protein-ligand interactions.
Materials:
-
Docking output file (output_poses.pdbqt).
-
Receptor PDBQT file.
-
Molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer).[20][21]
Procedure:
-
Analyze Binding Affinities:
-
Examine the log file or the output PDBQT file to identify the binding affinity of the top-ranked pose. A more negative value indicates a stronger predicted binding affinity.
-
-
Visualize Binding Poses:
-
Open the receptor PDBQT file and the output PDBQT file in PyMOL or Discovery Studio Visualizer.
-
Visualize the different predicted binding poses of the pyrazole derivative within the active site of the tyrosine kinase.
-
-
Identify Key Interactions:
-
Analyze the interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Identify the key amino acid residues in the active site that are involved in the binding. This information is crucial for understanding the structure-activity relationship and for further lead optimization.
-
Conclusion
This document provides a framework for researchers to conduct molecular docking studies of pyrazole derivatives with tyrosine kinase receptors. By following the detailed protocols and utilizing the provided quantitative data and visualizations, scientists can gain valuable insights into the potential of pyrazole-based compounds as tyrosine kinase inhibitors. The application of these computational methods can significantly accelerate the drug discovery process by enabling the rational design of more potent and selective therapeutic agents.
References
- 1. youtube.com [youtube.com]
- 2. quora.com [quora.com]
- 3. bioinformaticsreview.com [bioinformaticsreview.com]
- 4. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. japsonline.com [japsonline.com]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. brieflands.com [brieflands.com]
- 13. Structural insights into characterizing binding sites in EGFR kinase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 21. youtube.com [youtube.com]
Application Notes & Protocols: 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide as a Versatile Precursor for Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a highly valuable and versatile precursor in the field of medicinal and agricultural chemistry. Its structure incorporates a stable pyrazole core, a lipophilic 4-methoxyphenyl group, and a highly reactive carbohydrazide functional group (-CO-NH-NH₂). This carbohydrazide moiety serves as a key nucleophilic handle, enabling the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. These resulting scaffolds, such as N-acylhydrazones, 1,3,4-oxadiazoles, and 1,2,4-triazoles, are of significant interest due to their wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] This document provides detailed protocols and synthetic strategies for leveraging this precursor in heterocyclic synthesis.
Precursor Properties A summary of the key physicochemical properties of the starting material is provided below.
| Property | Value | Reference |
| CAS Number | 370096-68-7 | [1] |
| Molecular Formula | C₁₁H₁₂N₄O₂ | [1] |
| Molecular Weight | 232.24 g/mol | [1] |
| Appearance | Off-white powder | [1] |
| Melting Point | 222-228 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
Key Synthetic Applications & Protocols
The primary synthetic utility of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide stems from the reactivity of its terminal hydrazide group. This allows for straightforward condensation and cyclization reactions to build more complex heterocyclic systems.
Caption: Overview of synthetic pathways using the precursor.
Synthesis of N'-Arylidenecarbohydrazides (Schiff Bases)
The condensation of the carbohydrazide with various aldehydes and ketones is the most fundamental and widely used reaction, yielding stable N'-arylidenecarbohydrazide derivatives (also known as N-acylhydrazones or Schiff bases). These compounds are not only valuable final products but also crucial intermediates for subsequent cyclization reactions.
Caption: Experimental workflow for N'-Arylidenecarbohydrazide synthesis.
Experimental Protocol 1:
-
Materials: 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, appropriate aldehyde or ketone (e.g., furan-2-carbaldehyde, 2-hydroxy-3-methoxybenzaldehyde), absolute ethanol, catalytic acid (glacial acetic acid or concentrated HCl).
-
Procedure:
-
Dissolve 1.0 mmol of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide in 15-20 mL of absolute ethanol in a round-bottom flask, with gentle heating if necessary.
-
Add 1.0-1.1 mmol of the corresponding aldehyde or ketone to the solution.
-
Add 2-3 drops of a catalytic acid (e.g., glacial acetic acid or concentrated HCl).[2][3]
-
Reflux the reaction mixture for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration, washed with a small amount of cold ethanol, and dried.
-
The crude product can be purified further by recrystallization from a suitable solvent like ethanol or DMF.[3]
-
| Aldehyde/Ketone Reactant | Product Name | Reference |
| Furan-2-carbaldehyde | N'-[(furan-2-yl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide | N/A |
| 2-Hydroxy-3-methoxybenzaldehyde | N'-[(2-hydroxy-3-methoxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide | [4] |
| Isatin | (E)-N'-(2-oxoindolin-3-ylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide* | [3] |
| Note: The referenced protocol uses a similar, N-phenylated pyrazole-3-carbohydrazide, but the procedure is directly applicable. |
Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
The N'-arylidenecarbohydrazide intermediates prepared in Protocol 1 can be readily converted into 2,5-disubstituted 1,3,4-oxadiazoles through oxidative cyclization. Several reagents can effect this transformation, with iodine in the presence of a base being an efficient and common method.[5]
Caption: Synthetic pathway from hydrazone to 1,3,4-oxadiazole.
Experimental Protocol 2:
-
Materials: N'-Arylidenecarbohydrazide (from Protocol 1), Iodine (I₂), Potassium Carbonate (K₂CO₃), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of the N'-arylidenecarbohydrazide in 4 mL of DMSO.
-
Add potassium carbonate (2.0 mmol) and iodine (1.5 mmol) to the solution.[5]
-
Heat the reaction mixture to 100 °C and stir for the time required to consume the starting material (monitor by TLC, typically 1-4 hours).
-
After cooling to room temperature, pour the reaction mixture into a beaker containing a cold aqueous solution of sodium thiosulfate to quench the excess iodine.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
Purify the crude product by recrystallization or column chromatography.
-
| Precursor | Cyclization Reagent | Product Type | Reference |
| N'-Arylidenecarbohydrazide | I₂ / K₂CO₃ in DMSO | 2,5-Disubstituted 1,3,4-Oxadiazole | [5] |
| N'-Arylidenecarbohydrazide | Acetic Anhydride (reflux) | 2,5-Disubstituted 1,3,4-Oxadiazole* | [6] |
| Note: Acetic anhydride is another common cyclodehydrating agent, though it may lead to N-acetylation of the pyrazole ring if the NH is unprotected. |
Synthesis of 4-Amino-5-thiol-1,2,4-triazole Derivatives
The carbohydrazide can be converted to a 4-amino-1,2,4-triazole-3-thiol derivative, a versatile scaffold for further functionalization. This is typically a two-step, one-pot reaction involving initial treatment with carbon disulfide and a base, followed by cyclization with hydrazine hydrate.[7]
Experimental Protocol 3:
-
Materials: 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, Carbon Disulfide (CS₂), Potassium Hydroxide (KOH), Ethanol, Hydrazine Hydrate (N₂H₄·H₂O).
-
Procedure:
-
Dissolve 1.0 mmol of the carbohydrazide in 15 mL of absolute ethanol containing potassium hydroxide (1.5 mmol).
-
Cool the solution in an ice bath and add carbon disulfide (1.2 mmol) dropwise with stirring.
-
Allow the mixture to stir at room temperature for 10-12 hours to form the potassium dithiocarbazate salt intermediate.
-
To the same flask, add an excess of hydrazine hydrate (10 mmol) and reflux the mixture for 8-10 hours, during which hydrogen sulfide gas will evolve (use a fume hood).
-
After cooling, pour the reaction mixture into ice-cold water and acidify with dilute HCl to a pH of ~5-6.
-
The precipitated solid is filtered, washed with water, and dried to yield the desired triazole derivative.
-
This protocol provides a direct route to highly functionalized triazoles, which are important pharmacophores in drug discovery.[7][8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Compound... [chemdiv.com]
- 5. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistryjournal.net [chemistryjournal.net]
Application Notes and Protocols: Anti-inflammatory Activity Screening of Pyrazole Analogues using Carrageenan-Induced Paw Edema
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carrageenan-induced paw edema model is a classical and widely used in vivo assay for the screening and evaluation of acute anti-inflammatory activity of novel compounds.[1] Carrageenan, a sulfated polysaccharide, induces a reproducible and well-characterized inflammatory response when injected into the subplantar tissue of rodents.[2] This response is biphasic, involving the release of various inflammatory mediators such as histamine, serotonin, bradykinin, and prostaglandins.[3][4] The initial phase (0-2.5 hours) is characterized by the release of histamine and serotonin, while the later phase (3-6 hours) is associated with the production of prostaglandins and the infiltration of neutrophils.[4]
Pyrazole analogues represent a promising class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory effects.[5] Many non-steroidal anti-inflammatory drugs (NSAIDs) possess a pyrazole scaffold. Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[6] This document provides detailed application notes and protocols for screening the anti-inflammatory potential of pyrazole analogues using the carrageenan-induced paw edema model.
Data Presentation: Anti-inflammatory Activity of Pyrazole Analogues
The following tables summarize the quantitative data on the percentage of paw edema inhibition by various pyrazole analogues from different studies. This allows for a comparative analysis of their anti-inflammatory potency.
Table 1: Edema Inhibition by Pyrazole Derivatives in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) | Reference |
| K-3 | 100 | 4 | 52.0 | [7][8] |
| PYZ2 | 400 | 4 | 51.02 | [9] |
| N9 | Not Specified | 1 | More potent than celecoxib | [10] |
| Compound 6 | 20 | 4 | Significant decrease | [11] |
| Compound 8 | 20 | 4 | Significant decrease | [11] |
| Compound 10 | 20 | 4 | Significant decrease | [11] |
| Compound 11 | 20 | 4 | Significant decrease | [11] |
| Compound 12 | 20 | 4 | Significant decrease | [11] |
| Compound 16 | 20 | 4 | Significant decrease | [11] |
Table 2: Anti-inflammatory Activity of Pyrazoline Derivatives in Carrageenan-Induced Paw Edema
| Compound | Dose (mmol/kg) | Edema Inhibition (%) | Reference |
| 2d | 0.0057 | Potent | [5] |
| 2e | 0.0057 | Potent | [5] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for conducting the carrageenan-induced paw edema assay to screen pyrazole analogues for anti-inflammatory activity.
Materials and Reagents
-
Test Compounds: Pyrazole analogues (dissolved in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose - CMC)
-
Carrageenan: Lambda carrageenan (1% w/v suspension in sterile 0.9% saline)
-
Reference Drug: Indomethacin or another standard NSAID (e.g., 10 mg/kg, dissolved in a suitable vehicle)
-
Vehicle: The solvent used to dissolve the test compounds and reference drug.
-
Animals: Male Wistar rats (180-200 g) or Swiss albino mice (25-30 g).
-
Equipment:
-
Plethysmometer or digital calipers
-
Animal weighing balance
-
Syringes (1 ml) with needles (26-30 gauge)
-
Oral gavage needles
-
Vortex mixer
-
Animal Handling and Acclimatization
-
House the animals in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (50-60%).
-
Provide free access to standard pellet chow and water ad libitum.
-
Allow the animals to acclimatize to the laboratory conditions for at least one week before the experiment.
-
Fast the animals overnight (with free access to water) before the experiment.
Experimental Groups
Randomly divide the animals into the following groups (n=6-8 animals per group):
-
Group I (Control): Receives the vehicle only.
-
Group II (Carrageenan Control): Receives the vehicle followed by carrageenan injection.
-
Group III (Reference Drug): Receives the standard anti-inflammatory drug (e.g., Indomethacin) followed by carrageenan injection.
-
Group IV, V, etc. (Test Groups): Receive different doses of the pyrazole analogues followed by carrageenan injection.
Experimental Procedure
-
Baseline Paw Volume Measurement: Before any treatment, measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading (V₀).
-
Drug Administration: Administer the vehicle, reference drug, or test compounds to the respective groups orally (p.o.) or intraperitoneally (i.p.). The volume of administration is typically 10 ml/kg for rats and mice.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 ml (for rats) or 0.05 ml (for mice) of 1% carrageenan suspension into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal at 1, 2, 3, and 4 hours after the carrageenan injection (Vₜ).[6]
Data Analysis and Interpretation
-
Calculate the Edema Volume:
-
Edema (E) = Vₜ - V₀
-
Where Vₜ is the paw volume at time 't' and V₀ is the initial paw volume.
-
-
Calculate the Percentage Inhibition of Edema:
-
Statistical Analysis: Analyze the data using one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test) to compare the treated groups with the control group. A p-value < 0.05 is generally considered statistically significant.
Visualizations
Signaling Pathway of Carrageenan-Induced Inflammation
The following diagram illustrates the key molecular pathways activated by carrageenan, leading to an inflammatory response. Carrageenan primarily signals through Toll-like receptor 4 (TLR4), activating the NF-κB pathway and leading to the production of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[14][15]
Caption: Signaling pathway of carrageenan-induced inflammation.
Experimental Workflow
The following diagram outlines the logical flow of the experimental protocol for screening pyrazole analogues using the carrageenan-induced paw edema model.
Caption: Experimental workflow for carrageenan-induced paw edema assay.
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Molecular mechanism of action responsible for carrageenan-induced inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carrageenan-Induced Colonic Inflammation Is Reduced in Bcl10 Null Mice and Increased in IL-10-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: DPPH Radical Scavenging Assay for Evaluating the Antioxidant Activity of Pyrazole Derivatives
Introduction
Oxidative stress, resulting from an imbalance between free radicals and antioxidants in the body, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Pyrazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities, including antioxidant properties.[1][2][3] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a simple, rapid, and widely used method for screening the antioxidant potential of chemical compounds.[4][5] This assay is instrumental in early-stage drug discovery for identifying promising antioxidant lead molecules.[4]
Principle of the DPPH Assay
The core of the assay is the stable free radical, DPPH, which possesses a deep violet color due to its unpaired electron, showing a characteristic strong absorbance at approximately 517 nm.[5][6] When an antioxidant compound, such as a pyrazole derivative, donates a hydrogen atom or an electron to the DPPH radical, it becomes neutralized to the reduced form, DPPH-H (diphenylpicrylhydrazine).[5][7] This reduction leads to a color change from deep violet to a pale yellow, with a corresponding decrease in absorbance at 517 nm.[4] The degree of this discoloration is directly proportional to the radical scavenging activity of the antioxidant compound.[6][7]
Visualizing the DPPH Assay
The following diagrams illustrate the chemical principle and the experimental workflow of the DPPH radical scavenging assay.
Caption: The chemical reaction underlying the DPPH assay.
Caption: Step-by-step workflow for the DPPH antioxidant assay.
Detailed Experimental Protocol
This protocol outlines the steps for determining the DPPH radical scavenging activity of pyrazole derivatives.
1. Materials and Reagents
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Pyrazole derivatives (test samples)
-
Ascorbic acid or Trolox (positive control)[7]
-
Methanol or Ethanol (spectrophotometric grade)[6]
-
Adjustable micropipettes
-
96-well microplate or cuvettes
-
Spectrophotometer (microplate reader or UV-Vis)
-
Vortex mixer
-
Aluminum foil
2. Preparation of Solutions
-
DPPH Stock Solution (e.g., 0.2 mM): Accurately weigh a calculated amount of DPPH powder and dissolve it in methanol. Store this solution in a light-protected container (wrapped in aluminum foil) at 4°C.
-
DPPH Working Solution (e.g., 0.1 mM): Dilute the stock solution with methanol to achieve a final concentration that gives an absorbance of approximately 1.0 ± 0.1 at 517 nm.[6] This solution should be prepared fresh daily.
-
Test Sample Stock Solutions: Prepare a stock solution of each pyrazole derivative (e.g., 1 mg/mL) in a suitable solvent like DMSO or methanol.[2]
-
Test Sample Working Solutions: From the stock solution, prepare a series of dilutions at various concentrations (e.g., 10, 25, 50, 100 µg/mL).
-
Positive Control Solutions: Prepare serial dilutions of the standard antioxidant (e.g., Ascorbic acid) in the same manner as the test samples.
3. Assay Procedure
-
Reaction Setup: In a 96-well plate or test tubes, add a specific volume of the DPPH working solution (e.g., 1.0 mL) to an equal volume of the various concentrations of the test sample or standard (e.g., 1.0 mL).[8]
-
Control and Blank:
-
Control: Mix the DPPH working solution with the same volume of the solvent (e.g., methanol) used for dilutions.
-
Blank: Mix the test sample dilution with the same volume of methanol to measure any background absorbance of the sample itself.
-
-
Incubation: Mix the solutions thoroughly and incubate the plate or tubes in the dark at room temperature for a set period (typically 30 minutes).[6][9] The incubation time is crucial as the reaction kinetics can vary.
-
Measurement: After incubation, measure the absorbance of all solutions at 517 nm using a spectrophotometer.[9] Zero the instrument using the appropriate blank.
4. Data Analysis and Calculations The percentage of DPPH radical scavenging activity (% RSA) is calculated using the following formula:
% RSA = [ (Acontrol - Asample) / Acontrol ] x 100 [7]
Where:
-
Acontrol is the absorbance of the control (DPPH solution + solvent).
-
Asample is the absorbance of the test sample (DPPH solution + pyrazole derivative).
The IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the % RSA against the different concentrations of the test sample.[10] A lower IC50 value indicates a higher antioxidant potency.
Data Presentation: Antioxidant Activity of Pyrazole Derivatives
The following table summarizes the DPPH radical scavenging activity (IC50 values) for various pyrazole derivatives from published literature.
| Pyrazole Derivative Class | Specific Compound Example | Reported IC50 (µM) | Standard & IC50 (µM) | Reference |
| Pyrazoline Carbothioamide | Compound 6e (3,4-di-Cl substituted) | 21.0 ± 0.9 | Ascorbic Acid: 35.0 ± 1.1 | [11] |
| Isoxazoline Hybrid | Compound 5b (4-OCH3 substituted) | 28.0 ± 1.0 | Ascorbic Acid: 35.0 ± 1.1 | [11] |
| Dihydro-Pyrazole Hybrid | Compound 2e (dimethyl-amino substituted) | 0.45 | NDGA: 0.45 | [12] |
| Thienyl-Pyrazole | Compound 5g | 0.245 ± 0.01 | Ascorbic Acid: 0.483 ± 0.01 | [1] |
| Pyrazole-Thiazole Hybrid | Compound 3g | 21.7 ± 0.45 | Ascorbic Acid: 19.9 ± 0.69 | [13] |
| Pyrazole-Pyrimidine Hybrid | Compound 4A | 17.11 (ppm) | Ascorbic Acid (Standard) | [8] |
Note: NDGA stands for nordihydroguaiaretic acid. Values in ppm are as reported in the source.
Structure-Activity Relationship (SAR) Insights
Studies on various pyrazole derivatives have provided insights into their structure-activity relationships:
-
Electron-Donating Groups: The presence of electron-donating groups, such as methoxy (-OCH3), methyl (-CH3), and dimethylamino (-(CH3)2), on the phenyl rings attached to the pyrazole core often enhances antioxidant activity.[11][12] These groups can more readily donate hydrogen atoms or electrons to stabilize the DPPH radical.
-
Halogen Substituents: Di-halogenated compounds, particularly those with chloro groups at the 3 and 4 positions of a phenyl ring, have shown significant DPPH scavenging activity, sometimes exceeding that of mono-chloro substituted derivatives.[11]
-
Phenolic Moieties: Incorporating phenolic structures, especially catechol (dihydroxybenzene) moieties, into the pyrazole derivative can lead to excellent radical scavenging activity due to the presence of easily donatable hydrogen atoms from the hydroxyl groups.[14]
These findings are crucial for the rational design of new pyrazole-based compounds with potent antioxidant properties for therapeutic applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. researchgate.net [researchgate.net]
- 8. jmchemsci.com [jmchemsci.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for In Vitro α-Glucosidase and α-Amylase Inhibition Assays of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetes mellitus is a global metabolic disorder characterized by hyperglycemia. A key therapeutic strategy for managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase in the digestive tract.[1][2] α-Amylase initiates the breakdown of complex carbohydrates like starch into smaller oligosaccharides, while α-glucosidase, located in the brush border of the small intestine, further hydrolyzes these oligosaccharides into absorbable monosaccharides like glucose.[3][4] Inhibition of these enzymes can delay carbohydrate digestion and consequently reduce the rate of glucose absorption, thus blunting the postprandial glycemic peak.[2][5]
Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including the potential to inhibit α-glucosidase and α-amylase.[6][7][8] Their versatile scaffold allows for diverse chemical modifications to optimize inhibitory potency and selectivity.[9][10] These application notes provide detailed protocols for the in vitro evaluation of pyrazole compounds as inhibitors of α-glucosidase and α-amylase, along with guidelines for data presentation and interpretation.
Mechanism of Carbohydrate Digestion and Inhibition
The enzymatic breakdown of dietary starch is a two-step process crucial for carbohydrate absorption. Orally ingested α-glucosidase and α-amylase inhibitors interfere with this process, leading to a delayed and reduced rise in blood glucose levels after meals.
References
- 1. Inhibitors of α‐amylase and α‐glucosidase: Potential linkage for whole cereal foods on prevention of hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-Amylase and Alpha-Glucosidase Enzyme Inhibition and Antioxidant Potential of 3-Oxolupenal and Katononic Acid Isolated from Nuxia oppositifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Difference Between Alpha-Amylase and Alpha-Glucosidase - GeeksforGeeks [geeksforgeeks.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole scaffold‐based derivatives: A glimpse of α‐glucosidase inhibitory activity, SAR, and route of synthesis | Semantic Scholar [semanticscholar.org]
- 8. Pyrazole scaffold-based derivatives: A glimpse of α-glucosidase inhibitory activity, SAR, and route of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. New pyrazole-tetrazole hybrid compounds as potent α-amylase and non-enzymatic glycation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacophore Modeling of Pyrazole-3-Carbohydrazone Derivatives as DPP-4 Inhibitors
Abstract:
These application notes provide a comprehensive overview and detailed protocols for the pharmacophore modeling of pyrazole-3-carbohydrazone derivatives as potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a well-validated therapeutic target for the management of type 2 diabetes mellitus (T2DM)[1][2]. This document outlines the computational workflow for identifying the essential structural features required for DPP-4 inhibition, alongside the experimental protocols for the synthesis and biological evaluation of these compounds. The provided information is intended for researchers, scientists, and drug development professionals working in the field of antidiabetic drug discovery.
Introduction to DPP-4 Inhibition and Pharmacophore Modeling
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[3][4][5]. Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner[3][6]. This mechanism has established DPP-4 inhibitors as a significant class of oral antidiabetic agents[1][2][6].
Pharmacophore modeling is a powerful computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity[7][8][9]. A pharmacophore model can be used for virtual screening of compound libraries to identify novel scaffolds or to guide the optimization of lead compounds[1][2][10]. For pyrazole-3-carbohydrazone derivatives, pharmacophore modeling has been successfully applied to elucidate the key structural requirements for potent DPP-4 inhibition[1][2][11].
Quantitative Data Summary
The following tables summarize the DPP-4 inhibitory activity of a series of pyrazole-3-carbohydrazone derivatives, which were used to develop and validate the pharmacophore model.
Table 1: DPP-4 Inhibitory Activity of Pyrazole-3-Carbohydrazone Derivatives
| Compound ID | Structure | IC50 (µM) | Predicted IC50 (µM) | Fit Value |
| 1 | N'-((2-hydroxy-naphthalen-1-yl)methylene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazone | 1.2 | 1.5 | 3.8 |
| 6e | Structure not detailed in abstract | 0.8 | 0.9 | 4.2 |
| 6g | Structure not detailed in abstract | 3.5 | 3.1 | 3.5 |
| 6k | Structure not detailed in abstract | 0.5 | 0.6 | 4.5 |
| 7d | Structure not detailed in abstract | 2.1 | 2.5 | 3.7 |
| Sitagliptin | Reference Compound | 0.02 | N/A | N/A |
Note: The specific structures for compounds 6e, 6g, 6k, and 7d are proprietary to the original research and are represented here by their reported activities. The fit value indicates how well the compound's chemical features overlap with the pharmacophore model. Data is compiled from studies such as Wu et al., 2012.[1][2][11]
Experimental and Computational Protocols
Synthesis of Pyrazole-3-Carbohydrazone Derivatives
This protocol describes a general method for the synthesis of pyrazole-3-carbohydrazone derivatives.
Protocol 3.1.1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate
-
A mixture of ethyl 2-(ethoxymethylene)-3-oxobutanoate (1 eq) and hydrazine hydrate (1.2 eq) in ethanol is refluxed for 4 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the ethyl 1H-pyrazole-3-carboxylate.
Protocol 3.1.2: Synthesis of 1H-pyrazole-3-carbohydrazide
-
To a solution of ethyl 1H-pyrazole-3-carboxylate (1 eq) in ethanol, hydrazine hydrate (5 eq) is added.
-
The reaction mixture is refluxed for 12 hours.
-
After cooling, the resulting precipitate is filtered, washed with cold ethanol, and dried to yield 1H-pyrazole-3-carbohydrazide.
Protocol 3.1.3: Synthesis of Pyrazole-3-carbohydrazone Derivatives
-
A mixture of 1H-pyrazole-3-carbohydrazide (1 eq) and the appropriate aromatic aldehyde (1 eq) in ethanol is refluxed for 6-8 hours in the presence of a catalytic amount of acetic acid.
-
The reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The crude product is washed with ethanol and recrystallized to obtain the pure pyrazole-3-carbohydrazone derivative.
-
The structure of the synthesized compounds is confirmed using FTIR, NMR, and mass spectrometry[12].
In Vitro DPP-4 Inhibition Assay
This protocol outlines the procedure for determining the in vitro inhibitory activity of the synthesized compounds against DPP-4.
Protocol 3.2.1: Enzymatic Assay
-
The assay is performed in a 96-well microplate.
-
To each well, add 26 µL of the test compound (dissolved in DMSO) and 24 µL of human recombinant DPP-4 enzyme (1.73 mU/mL in Tris-HCl buffer, pH 8.0)[13].
-
The plate is incubated at 37°C for 10 minutes.
-
The enzymatic reaction is initiated by adding 50 µL of the fluorogenic substrate Gly-Pro-AMC (200 µM in Tris-HCl buffer)[13].
-
The mixture is incubated at 37°C for 30 minutes[13].
-
The fluorescence intensity is measured using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
The percent inhibition is calculated relative to a control containing DMSO instead of the inhibitor.
-
IC50 values are determined by plotting the percent inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.
Pharmacophore Model Generation and Validation
This section details the computational workflow for generating and validating a pharmacophore model for DPP-4 inhibitors.
Protocol 3.3.1: Ligand and Protein Preparation
-
Ligand Preparation: A set of active pyrazole-3-carbohydrazone derivatives with known IC50 values is selected as the training set. The 3D structures of these molecules are generated and optimized using a suitable molecular mechanics force field[8].
-
Protein Preparation: The crystal structure of human DPP-4 (e.g., PDB ID: 2P8S) is retrieved from the Protein Data Bank. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues[8][12].
Protocol 3.3.2: Pharmacophore Model Generation
-
The pharmacophore model is generated based on the ligand-receptor interactions observed in the crystal structure and the chemical features of the training set compounds[8].
-
Common features present in the most active compounds are identified. A typical pharmacophore model for pyrazole-3-carbohydrazone DPP-4 inhibitors consists of one hydrogen bond donor (HBD), one hydrogen bond acceptor (HBA), and two hydrophobic (HY) features[1][2][11].
-
The 3D arrangement of these features, including inter-feature distances and exclusion volumes, is defined.
Protocol 3.3.3: Pharmacophore Model Validation
-
Training Set Prediction: The generated pharmacophore model is used to predict the activity of the training set compounds. A good correlation between the experimental and predicted activities indicates a reliable model[9].
-
Test Set Prediction: The predictive power of the model is further evaluated using a test set of compounds that were not used in the model generation. The model should be able to distinguish between active and inactive compounds in the test set[9].
-
Decoy Set Screening: The model is challenged to screen a database of known active compounds and a larger set of decoy (assumed inactive) molecules. A high enrichment factor indicates good model quality.
Protocol 3.3.4: Molecular Docking
-
To further understand the binding mode of the pyrazole-3-carbohydrazone derivatives, molecular docking studies are performed using the prepared DPP-4 protein structure[1][2].
-
The inhibitors are docked into the active site of the enzyme, and the binding poses are analyzed to identify key interactions with amino acid residues such as Arg125, Glu205, Glu206, Tyr547, Tyr662, and Tyr666[9][14].
-
The docking results should be consistent with the pharmacophore model and the structure-activity relationship (SAR) data.
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
References
- 1. Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 4. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of DPP IV inhibitors by pharmacophore modeling and QSAR analysis followed by in silico screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. experts.arizona.edu [experts.arizona.edu]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining IC50 Values of Pyrazole Derivatives using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of pyrazole derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[1][2] The principle of the assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells.[3][4] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[1][4][5][6] This protocol is designed to be a comprehensive guide for researchers in drug discovery and development to evaluate the cytotoxic potential of novel pyrazole compounds.
Principle of the MTT Assay
The MTT assay quantitatively measures the metabolic activity of a cell population. In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[3][4] These crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.[1][4]
Experimental Protocols
This section details the materials and step-by-step procedures for conducting the MTT assay to determine the IC50 values of pyrazole derivatives. It is crucial to optimize seeding density and incubation times for each specific cell line used.[5]
Materials
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Pyrazole derivative stock solutions (dissolved in Dimethyl Sulfoxide, DMSO)
-
96-well flat-bottom sterile microplates[7]
-
MTT solution (5 mg/mL in sterile Phosphate-Buffered Saline, PBS)[3][4][5]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1][3][5]
-
Phosphate-Buffered Saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with an optional reference wavelength of 630 nm)[4][5]
-
Humidified incubator at 37°C with 5% CO2
Experimental Workflow
The following diagram illustrates the overall workflow of the MTT assay for IC50 determination.
Caption: A step-by-step workflow of the MTT assay for IC50 determination.
Detailed Procedure
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture using a hemocytometer or an automated cell counter. Ensure cell viability is above 95%.
-
Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well) in complete culture medium.[4]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "medium only" (blank) and "cells with vehicle" (negative control).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.[1][8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole derivatives in complete culture medium from a stock solution (typically in DMSO). It is crucial to maintain a consistent final DMSO concentration across all wells, usually not exceeding 0.5%, to avoid solvent-induced cytotoxicity.[6][9]
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared pyrazole derivative dilutions.
-
For the negative control wells, add 100 µL of medium containing the same final concentration of DMSO as the treated wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3][5]
-
-
MTT Addition and Incubation:
-
Following the treatment period, carefully remove the medium containing the pyrazole derivatives.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well, including the controls.[3][5]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.[7]
-
-
Formazan Solubilization:
-
After the incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals at the bottom of the wells.[10]
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1][3][4]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the crystals.[3][4]
-
-
Data Acquisition:
Data Presentation and Analysis
The quantitative data obtained from the MTT assay should be systematically organized for clear interpretation and comparison.
Data Analysis Steps
-
Background Subtraction: Subtract the average absorbance of the "medium only" blank wells from the absorbance values of all other wells.[4]
-
Calculate Percentage of Cell Viability: The percentage of cell viability is calculated relative to the untreated or vehicle control cells using the following formula:[4]
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Determine the IC50 Value: The IC50 is the concentration of the pyrazole derivative that inhibits cell viability by 50%.[4]
Sample Data Table
The following table presents a sample of how to structure the results for different pyrazole derivatives.
| Pyrazole Derivative | Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Compound A | 0.1 | 98.2 ± 3.5 | |
| 1 | 85.1 ± 4.2 | ||
| 10 | 52.3 ± 2.8 | 9.5 | |
| 50 | 21.7 ± 1.9 | ||
| 100 | 8.9 ± 1.1 | ||
| Compound B | 0.1 | 99.1 ± 2.9 | |
| 1 | 92.5 ± 3.1 | ||
| 10 | 68.4 ± 4.5 | 25.2 | |
| 50 | 35.6 ± 2.4 | ||
| 100 | 15.3 ± 1.7 | ||
| Vehicle Control | 0 (0.5% DMSO) | 100 ± 3.8 | N/A |
Signaling Pathway Diagram
The following diagram illustrates the basic principle of the MTT assay at the cellular level.
Caption: Mitochondrial reduction of MTT to formazan in viable cells.
Troubleshooting
Common issues encountered during the MTT assay and their potential solutions are outlined below:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Absorbance | Contamination of the culture medium; Phenol red in the medium; Microbial contamination. | Use fresh, high-quality reagents; Use a serum-free and phenol red-free medium during the MTT incubation step; Maintain strict aseptic techniques to prevent contamination. |
| Incomplete Solubilization of Formazan | Insufficient solvent volume; Inadequate mixing; Improper solvent. | Ensure sufficient volume of the solubilization solution is added; Shake the plate on an orbital shaker for at least 15 minutes; Use pure DMSO or a solution of SDS in HCl.[13] |
| High Variability Between Replicates | Uneven cell seeding; Edge effects in the 96-well plate; Inaccurate pipetting. | Ensure the cell suspension is homogenous before seeding; Avoid using the outer wells of the plate or fill them with sterile PBS; Use a multichannel pipette for consistency.[14] |
| Low Signal (Low Absorbance) | Low cell number; Low metabolic activity of cells; Insufficient incubation time with MTT. | Optimize the initial cell seeding density; Ensure cells are in the exponential growth phase; Increase the incubation time with the MTT solution (e.g., up to 4 hours).[7][15] |
| Interference from Pyrazole Compound | The compound is colored and absorbs at 570 nm; The compound has reducing or oxidizing properties. | Run a control with the compound in cell-free medium to measure its intrinsic absorbance and subtract it from the sample readings. If the compound interacts with MTT, consider using an alternative viability assay (e.g., XTT, WST-1). |
References
- 1. galaxy.ai [galaxy.ai]
- 2. m.youtube.com [m.youtube.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. atcc.org [atcc.org]
- 8. clyte.tech [clyte.tech]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. clyte.tech [clyte.tech]
- 13. biology.stackexchange.com [biology.stackexchange.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the reaction yield of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide synthesis.
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the reaction yield and address common issues encountered during the synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide.
Experimental Workflow Overview
The synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is typically achieved in a two-step process. The first step involves the formation of the pyrazole ring system with an ester functional group, followed by the conversion of the ester to the desired carbohydrazide.
Caption: Overall workflow for the synthesis of the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Step 1: Synthesis of Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
This step involves a Claisen condensation followed by cyclization with hydrazine.
Q1: My yield of the pyrazole ester is low. What are the potential causes and solutions?
A1: Low yields in this step can often be attributed to incomplete initial condensation, side reactions, or issues with the cyclization.
Troubleshooting Guide:
| Potential Cause | Troubleshooting Action |
| Incomplete Claisen Condensation | Ensure anhydrous conditions as sodium ethoxide is moisture-sensitive. Use freshly prepared sodium ethoxide for optimal reactivity. Consider extending the reaction time for the condensation step. |
| Side Reactions of the β-ketoester | The intermediate, ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, can be unstable. It is best to use it immediately in the next step without extensive purification. |
| Inefficient Cyclization | Ensure the pH is acidic enough to facilitate the reaction with hydrazine. A small amount of glacial acetic acid is often used as a catalyst.[1] The reaction temperature for cyclization is crucial; monitor and maintain it as per the protocol. |
| Product Isolation Issues | The product may require careful recrystallization to be purified from starting materials and byproducts. Test different solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexane). |
Data Presentation: Optimizing Pyrazole Formation
| Parameter | Condition A (Standard) | Condition B (Optimized) | Expected Yield |
| Base for Condensation | Sodium Ethoxide | Freshly Prepared Sodium Ethoxide | Higher with fresh base |
| Cyclization Catalyst | None | Glacial Acetic Acid (catalytic) | Improved |
| Reaction Temperature | Room Temperature | 80-90°C | Increased reaction rate |
| Reaction Time | 4 hours | 8-12 hours | Potentially higher conversion |
Step 2: Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
This step involves the conversion of the pyrazole ester to the carbohydrazide using hydrazine hydrate.
Q2: The conversion of the ester to the hydrazide is incomplete. How can I drive the reaction to completion?
A2: Incomplete hydrazinolysis is a common issue. Several factors can influence the reaction's efficiency.
Troubleshooting Guide:
| Potential Cause | Troubleshooting Action |
| Insufficient Hydrazine | Use a significant excess of hydrazine hydrate (e.g., 10-20 equivalents) to shift the equilibrium towards the product. |
| Low Reaction Temperature | Ensure the reaction mixture is refluxing adequately to provide sufficient energy for the reaction to proceed. |
| Short Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, extend the reflux time. |
| Solvent Choice | Ethanol or methanol are common solvents. Ensure enough solvent is used to dissolve the starting ester, but not so much that the concentration of reactants is too low. |
Q3: I am having difficulty isolating the final hydrazide product.
A3: Product isolation can be challenging due to the solubility of the product or the presence of excess hydrazine.
Troubleshooting Guide:
| Potential Cause | Troubleshooting Action |
| Product is soluble in the reaction mixture | After cooling the reaction, try pouring it into cold water to precipitate the product. The hydrazide is often less soluble in water than in ethanol. |
| Excess Hydrazine Interference | Washing the crude product with cold water can help remove excess hydrazine hydrate. |
| Oily Product Formation | If the product separates as an oil, try triturating it with a non-polar solvent like hexane or diethyl ether to induce solidification. |
Data Presentation: Optimizing Hydrazinolysis
| Parameter | Condition A (Standard) | Condition B (Optimized) | Expected Yield |
| Hydrazine Hydrate (Equivalents) | 3-5 | 10-20 | Significantly Improved |
| Solvent | Ethanol | Methanol or Ethanol | Both are effective |
| Reaction Time | 6 hours | 12-24 hours (TLC monitored) | Higher Conversion |
| Work-up Procedure | Cooling and Filtration | Pouring into ice-water | Better Precipitation |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
Experimental Protocols
Step 1: Synthesis of Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
This procedure is adapted from established methods for pyrazole synthesis from β-ketoesters.[2]
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol. Carefully add sodium metal in small pieces with stirring until it is completely dissolved.
-
Claisen Condensation: To the freshly prepared sodium ethoxide solution, add a mixture of 4-methoxyacetophenone and diethyl oxalate dropwise at room temperature. Stir the reaction mixture for 12-24 hours.
-
Work-up of Intermediate: After the reaction is complete (monitored by TLC), neutralize the mixture with a dilute acid (e.g., acetic acid or HCl) and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layer contains the crude ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate.
-
Pyrazole Formation: To the crude intermediate dissolved in ethanol, add hydrazine hydrate and a catalytic amount of glacial acetic acid. Reflux the mixture for 8-12 hours.
-
Isolation and Purification: Cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitate is collected by filtration, washed with cold water, and dried. The crude product can be recrystallized from ethanol to afford pure ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate.
Step 2: Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate in ethanol. Add a large excess of hydrazine hydrate (10-20 equivalents).
-
Hydrazinolysis: Reflux the reaction mixture for 12-24 hours. Monitor the progress of the reaction by TLC until the starting ester spot disappears.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, pour the mixture into a beaker of ice-cold water to induce precipitation. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. The product can be recrystallized from ethanol if further purification is needed.
References
Technical Support Center: Purification of Pyrazole Carbohydrazide Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrazole carbohydrazide intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for pyrazole carbohydrazide intermediates?
A1: The two most common and effective purification techniques for pyrazole carbohydrazide intermediates are recrystallization and column chromatography. The choice between them depends on the nature of the impurities, the quantity of the material, and the desired final purity. Recrystallization is often preferred for crystalline solids to remove minor impurities, while column chromatography is used for separating complex mixtures or removing impurities with similar solubility to the product.[1][2]
Q2: Which solvents are best for the recrystallization of pyrazole carbohydrazide derivatives?
A2: The choice of solvent is crucial and depends on the polarity of the specific derivative. Common solvents include ethanol, methanol, isopropanol, and ethyl acetate.[3][4] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also highly effective.[3] The ideal solvent will dissolve the compound when hot but have low solubility when cold, allowing for maximum recovery of pure crystals.[3]
Q3: My pyrazole carbohydrazide intermediate is colored (e.g., yellow or brown) after synthesis. What causes this and how can I remove the color?
A3: Discoloration is often due to the formation of colored impurities from the starting materials, particularly hydrazine derivatives which can be sensitive to air and light, leading to oxidation and decomposition.[1][5] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.[6] During purification, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. Subsequent filtration of the hot solution before cooling will remove the charcoal and the adsorbed impurities.[1]
Q4: Can I use standard silica gel for column chromatography of pyrazole carbohydrazide intermediates?
A4: While it is possible, it is often not recommended without deactivation. Pyrazole and carbohydrazide moieties contain basic nitrogen atoms that can strongly interact with the acidic surface of standard silica gel. This can lead to poor separation, tailing of peaks on TLC, and even decomposition of the product on the column. To mitigate this, the silica gel can be deactivated by preparing a slurry with the eluent containing a small amount of a base like triethylamine (typically 0.5-1%). Alternatively, using a more neutral stationary phase like alumina can be a better option.
Q5: How can I separate regioisomers of a pyrazole carbohydrazide derivative?
A5: The formation of regioisomers is a common challenge when using unsymmetrical starting materials.[1] Separating them can be difficult. Fractional recrystallization can be effective if the isomers have significantly different solubilities in a particular solvent system.[3] This involves a series of sequential recrystallization steps to enrich one isomer. Alternatively, careful column chromatography with an optimized eluent system may provide the necessary separation.
Troubleshooting Guides
Issue 1: Low Yield After Purification
Question: My yield of pyrazole carbohydrazide intermediate is very low after recrystallization or column chromatography. What are the possible causes and how can I improve it?
Answer: Low yields can stem from several factors, from the reaction itself to the purification process.
| Potential Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed before beginning the workup and purification.[1][6] |
| Product Loss During Workup | If an aqueous workup is used, ensure the pH is adjusted to minimize the solubility of your product in the aqueous layer. Multiple extractions with an appropriate organic solvent can improve recovery. |
| Incorrect Recrystallization Solvent | If the compound is too soluble in the cold recrystallization solvent, a significant amount will remain in the mother liquor. Experiment with different solvents or mixed solvent systems to find one where the product has very low solubility at low temperatures.[3] |
| Adsorption on Silica Gel | The basic nitrogens in your compound can bind irreversibly to acidic silica gel. Deactivate the silica with triethylamine or use neutral alumina for column chromatography. |
| Sub-optimal Column Chromatography Eluent | If the eluent is too polar, your compound may elute too quickly along with impurities. If it's not polar enough, the compound may not elute at all or elute very slowly, leading to broad peaks and poor recovery. Optimize the eluent system using TLC.[7] |
Issue 2: Product "Oiling Out" During Recrystallization
Question: During recrystallization, my pyrazole carbohydrazide intermediate separates as an oil instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. Here are several strategies to address this issue:
| Strategy | Detailed Explanation |
| Increase Solvent Volume | Add more of the "good" solvent (the one it is more soluble in) to the hot solution. This lowers the saturation temperature, allowing crystallization to occur at a temperature below the compound's melting point.[1] |
| Slow Cooling | Allow the solution to cool to room temperature as slowly as possible. Using an insulated container or placing the flask in a warm water bath that is allowed to cool to room temperature can promote gradual cooling and crystal formation.[1] |
| Change the Solvent System | Experiment with a different solvent or a different mixed solvent combination. A solvent with a lower boiling point might be beneficial.[1] |
| Use a Seed Crystal | If you have a small amount of the pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[1] |
| Scratching | Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and initiate crystallization. |
Data Presentation
Table 1: Recrystallization Solvents for Pyrazole Derivatives
| Solvent/System | Type | Polarity | Use Case |
| Ethanol, Methanol | Protic | High | Good for a wide range of pyrazole compounds.[3] |
| Isopropanol | Protic | Medium | A common choice for cooling crystallization.[3] |
| Ethyl Acetate | Aprotic | Medium | Often used for compounds of intermediate polarity.[3] |
| Ethanol / Water | Mixed Protic | High | Effective for more polar pyrazole derivatives.[3] |
| Hexane / Ethyl Acetate | Mixed Aprotic | Low to Medium | Good for less polar pyrazoles.[3] |
| Dioxane | Aprotic | Medium | Can be used for recrystallization of some pyrazole products.[5] |
Table 2: Example Yields for Purified Pyrazole Carbohydrazide Intermediates
| Compound | Purification Method | Yield | Reference |
| 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester | Recrystallization from ethanol | 44% | [8] |
| 5-methyl-1H-pyrazole-3-carbohydrazide | Recrystallization from ethanol | 51% | [9] |
| N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide | Recrystallization | 78% | [9] |
| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives | Recrystallization from methanol | Good | [10] |
| 3-(5-fluoro-2-methyl-3-nitrophenyl)-1H-pyrazol-5-amine | Column chromatography (ethyl acetate:hexane) | 55-67% | [11] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol describes a standard method for purifying a crystalline pyrazole carbohydrazide intermediate.
-
Dissolution: Place the crude pyrazole carbohydrazide intermediate in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just completely dissolves.[3]
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath for at least 20-30 minutes.[3]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.[3]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Protocol 2: Column Chromatography with Deactivated Silica Gel
This protocol is for the purification of a pyrazole carbohydrazide intermediate when recrystallization is ineffective.
-
Eluent Selection: Using TLC, identify a solvent system (e.g., hexane:ethyl acetate or dichloromethane:methanol) that provides good separation of your target compound from impurities, with an Rf value of approximately 0.2-0.4 for the product.
-
Slurry Preparation: In a beaker, add the silica gel to your chosen eluent. Add triethylamine to make up ~0.5-1% of the total solvent volume. Stir the slurry to ensure it is homogeneous.
-
Column Packing: Pour the silica slurry into a chromatography column. Use gentle pressure or allow it to pack under gravity. Add a layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully apply the solution to the top of the silica bed.
-
Elution: Add the eluent to the column and apply pressure (e.g., with a pump or nitrogen) to start the separation.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrazole carbohydrazide intermediate.
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Experimental workflow for recrystallization.
Caption: Troubleshooting guide for "oiling out".
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Optimizing Pyrazole Derivative Solubility in DMSO for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with pyrazole derivatives in DMSO for biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is my pyrazole derivative, which dissolves perfectly in 100% DMSO, precipitating when I add it to my aqueous assay buffer?
A1: This common phenomenon is known as "antisolvent precipitation" or "crashing out". Pyrazole derivatives are often highly soluble in a polar aprotic solvent like DMSO but can be poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer, the DMSO disperses, and the compound is suddenly in a predominantly aqueous environment where its solubility is much lower, causing it to precipitate.[1][2]
Q2: What is the maximum concentration of DMSO that is safe for my cell-based assay?
A2: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced toxicity and other off-target effects.[1] It is crucial to always include a vehicle control (culture medium with the same final DMSO concentration as the test samples) in your experiments to account for any effects of the solvent itself.[1]
Q3: Can I use co-solvents to improve the solubility of my pyrazole derivative in the final assay medium?
A3: Yes, co-solvents can be an effective strategy. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds. Common co-solvents include ethanol, polyethylene glycols (PEGs), and propylene glycol. It is essential to first determine the tolerance of your specific assay system to the chosen co-solvent, as they can also have biological effects.
Q4: How can I modify my pyrazole derivative to improve its solubility?
A4: If you are in the compound design and synthesis phase, several strategies can be employed to improve solubility:
-
Salt Formation: If your pyrazole derivative has acidic or basic functional groups, converting it into a salt can significantly enhance its aqueous solubility.
-
Structural Modification: Introducing polar functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, can improve solubility by increasing the molecule's polarity and potential for hydrogen bonding with water.
-
Prodrug Approach: A prodrug is a chemically modified, often more soluble, version of the active compound that is converted to the active form in vivo.
Q5: Are there any alternatives to DMSO for dissolving poorly soluble pyrazole derivatives?
A5: Yes, several alternative solvents can be considered, although their compatibility with your specific assay must be verified. These include:
-
Dimethylformamide (DMF)
-
N-methyl-2-pyrrolidone (NMP)
-
Dimethylacetamide (DMAc)
-
Cyrene™ (dihydrolevoglucosenone), a greener alternative to DMSO.[3][4][5]
Troubleshooting Guides
Issue 1: Precipitate Forms Immediately Upon Dilution of DMSO Stock into Aqueous Buffer
Troubleshooting Workflow
Caption: Troubleshooting workflow for immediate precipitation.
Detailed Steps:
-
Lower the Final Concentration: The most straightforward reason for precipitation is that the final concentration of your pyrazole derivative exceeds its solubility limit in the aqueous buffer. Try reducing the final concentration and observe if the precipitate still forms.
-
Optimize the Dilution Method: Rapidly adding a small volume of concentrated DMSO stock to a large volume of aqueous buffer can cause localized high concentrations and promote precipitation. A stepwise dilution approach is recommended. For example, first, create an intermediate dilution in your aqueous buffer, and then perform the final dilution.
-
Pre-warm the Aqueous Buffer: The solubility of many compounds increases with temperature. Ensuring your aqueous buffer is at the experimental temperature (e.g., 37°C for cell-based assays) before adding the DMSO stock can help prevent precipitation.
-
Consider Formulation Strategies: If the above steps do not resolve the issue, you may need to consider formulation strategies such as the use of co-solvents or cyclodextrins to enhance the solubility of your compound in the final assay medium.
Issue 2: Precipitate Forms Over Time During Incubation
Troubleshooting Workflow
Caption: Troubleshooting workflow for precipitation over time.
Detailed Steps:
-
Assess Compound Stability: The pyrazole derivative may be unstable in the aqueous buffer at the incubation temperature, leading to degradation and precipitation of the less soluble degradants. You can assess the stability of your compound over the incubation period using an analytical technique like HPLC.
-
Prevent Evaporation: During long incubation times, evaporation of the assay medium can occur, leading to an increase in the concentration of your compound and subsequent precipitation. Ensure that your plates are properly sealed and that the incubator has adequate humidity.
-
Evaluate Media Component Interactions: Components in your cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with your compound and affect its solubility. To investigate this, you can test the solubility of your compound in a simpler buffer or in serum-free medium.
Quantitative Data Summary
The following tables provide a summary of solubility and related parameters for representative pyrazole derivatives.
Table 1: Solubility of Selected Pyrazole Derivatives
| Compound | Solvent/Buffer | Temperature (°C) | Solubility |
| Celecoxib | DMSO | 25 | >100 mg/mL |
| Celecoxib | Water (pH 7.0) | 25 | ~5 µg/mL |
| Mavacamten | DMSO | 25 | ~25 mg/mL |
| Mavacamten | Water | 25 | Very low |
| CDPPB | DMSO | 25 | >10 mg/mL |
| CDPPB | Water | 25 | Insoluble |
Table 2: Recommended Final DMSO Concentrations in Biological Assays
| Assay Type | Recommended Max. DMSO Concentration | Potential Effects of Higher Concentrations |
| Cell-based assays | ≤ 0.5% (v/v) | Cytotoxicity, altered cell morphology, changes in gene expression |
| Enzyme assays | ≤ 1% (v/v) | Enzyme inhibition or activation, interference with detection method |
| In vivo studies | Varies by route and animal model | Local irritation, systemic toxicity |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This protocol outlines a high-throughput method to determine the kinetic solubility of a compound by measuring the light scattered by undissolved particles.
Materials:
-
Test compound
-
DMSO
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well or 384-well microplate
-
Nephelometer (plate reader with light scattering capabilities)
Procedure:
-
Prepare a stock solution: Dissolve the test compound in 100% DMSO to a high concentration (e.g., 10 mM).
-
Prepare serial dilutions: In the microplate, perform a serial dilution of the DMSO stock solution with the aqueous buffer to achieve a range of final compound concentrations.
-
Incubate the plate: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measure light scattering: Use a nephelometer to measure the light scattering in each well.
-
Data analysis: Plot the light scattering units against the compound concentration. The kinetic solubility is the concentration at which a significant increase in light scattering is observed.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This "gold standard" method determines the equilibrium solubility of a compound.
Materials:
-
Test compound (solid)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical instrument (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add excess solid: Add an excess amount of the solid test compound to a glass vial.
-
Add buffer: Add a known volume of the aqueous buffer to the vial.
-
Equilibrate: Tightly cap the vial and place it in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate solid from solution: Centrifuge the vial at high speed to pellet the undissolved solid.
-
Filter the supernatant: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration: Determine the concentration of the dissolved compound in the filtered supernatant using a validated analytical method such as HPLC-UV or LC-MS. This concentration represents the thermodynamic solubility.
Signaling Pathway Diagrams
Celecoxib Signaling Pathway
Caption: Celecoxib inhibits COX-2, reducing prostaglandin synthesis.[4][6]
Mavacamten Signaling Pathway
Caption: Mavacamten inhibits cardiac myosin, reducing hypercontractility.[5][7][8][9]
CDPPB Signaling Pathway
Caption: CDPPB positively modulates mGluR5, promoting neuronal survival.[10][11][12]
References
- 1. enamine.net [enamine.net]
- 2. In-vitro Thermodynamic Solubility [protocols.io]
- 3. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 5. The Impact of Mavacamten on the Pathophysiology of Hypertrophic Cardiomyopathy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. What is the mechanism of Mavacamten? [synapse.patsnap.com]
- 8. Mavacamten for Obstructive Hypertrophic Cardiomyopathy: Targeting Sarcomeric Hypercontractility with Demonstrated Long-Term Safety and Efficacy—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mGluR5 Positive Allosteric Modulator CDPPB Inhibits SO2-Induced Protein Radical Formation and Mitochondrial Dysfunction Through Activation of Akt in Mouse Hippocampal HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The mGluR5 positive allosteric modulator, CDPPB, ameliorates pathology and phenotypic signs of a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing cyclocondensation reaction conditions for pyrazole ring formation.
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing cyclocondensation reactions for pyrazole ring formation. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work.
Troubleshooting Guide
This guide provides solutions to common problems encountered during pyrazole synthesis.
Issue: Low or No Yield of the Desired Pyrazole
-
Potential Cause 1: Incomplete Reaction.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed. If the reaction has stalled, consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be an effective method to improve yields and significantly reduce reaction times.
-
-
Potential Cause 2: Suboptimal Catalyst.
-
Solution: The choice and concentration of the catalyst are critical. For Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid like acetic acid or a mineral acid is often necessary to facilitate the reaction.[1] In some cases, Lewis acids or specialized catalysts like nano-ZnO have been shown to significantly improve yields.[1] Experiment with different catalysts and concentrations to find the optimal conditions for your specific substrates.
-
-
Potential Cause 3: Side Reactions and Byproduct Formation.
-
Solution: The formation of unwanted side products can drastically reduce the yield of your desired pyrazole. Carefully analyze your crude product to identify any major byproducts. Adjusting the reaction temperature, catalyst, or solvent may help to minimize side reactions. For instance, the choice of solvent can influence the reaction pathway and suppress the formation of byproducts.
-
Issue: Formation of a Mixture of Regioisomers
-
Potential Cause: Use of Unsymmetrical 1,3-Dicarbonyl Compounds.
-
Solution: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two different regioisomers. The regioselectivity is influenced by steric and electronic factors of the reactants, as well as the reaction conditions.[2]
-
Solvent Choice: The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been demonstrated to dramatically increase the regioselectivity in favor of a single isomer compared to conventional solvents like ethanol.[3][4]
-
pH Control: Adjusting the pH of the reaction medium can influence which carbonyl group the hydrazine preferentially attacks. Under acidic conditions, the reaction may favor one regioisomer, while neutral or basic conditions may favor the other.
-
-
Issue: Product Instability and Degradation
-
Potential Cause: Ring Opening of the Pyrazole Product.
-
Solution: If your pyrazole product appears to be unstable and is undergoing ring-opening, this could be due to the presence of highly reactive functional groups on the pyrazole ring. Carefully control the reaction temperature and consider alternative synthetic routes that avoid such reactive intermediates if they are not desired. Purification of the product under mild conditions can also help to prevent degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for pyrazole synthesis?
A1: The most prevalent methods for synthesizing pyrazoles involve the cyclocondensation of a 1,3-difunctional compound with a hydrazine derivative. Common 1,3-difunctional compounds include 1,3-diketones, α,β-unsaturated ketones, and α,β-unsaturated aldehydes.[5]
Q2: How can I improve the regioselectivity of my pyrazole synthesis?
A2: Improving regioselectivity is a common challenge. Key strategies include:
-
Solvent Selection: As detailed in the data tables below, fluorinated alcohols like TFE and HFIP can significantly enhance the formation of a single regioisomer.[3]
-
Temperature Control: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the product ratio.[2]
-
Catalyst Choice: The nature of the catalyst can influence the reaction pathway and, consequently, the regioselectivity.
Q3: Can I use microwave irradiation to speed up my pyrazole synthesis?
A3: Yes, microwave-assisted synthesis is a well-established technique for accelerating pyrazole synthesis. It often leads to shorter reaction times, higher yields, and can sometimes improve regioselectivity compared to conventional heating.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Knorr Pyrazole Synthesis
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between unsymmetrical 1,3-diketones and substituted hydrazines. The data illustrates the significant improvement in regioselectivity when using fluorinated alcohols.
| 1,3-Dicarbonyl Compound (R¹) | Hydrazine (R²) | Solvent | Isomer Ratio (A:B) | Overall Yield (%) | Reference |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol | 55:45 | 85 | [3] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | 90:10 | 92 | [3] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | 97:3 | 95 | [3] |
| 1-phenyl-4,4,4-trifluoro-1,3-butanedione | Phenylhydrazine | Ethanol | 60:40 | 88 | [1] |
| 1-phenyl-4,4,4-trifluoro-1,3-butanedione | Phenylhydrazine | N,N-dimethylacetamide | 98:2 | 92 | [1] |
Regioisomer A corresponds to the N-substituted nitrogen adjacent to R¹, while regioisomer B corresponds to the N-substituted nitrogen adjacent to the trifluoromethyl group.
Table 2: Comparison of Catalysts for Pyrazole Synthesis
This table provides a comparison of different catalysts used in pyrazole synthesis, highlighting their impact on reaction time and yield.
| Reactants | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ethyl acetoacetate, Phenylhydrazine | None | Ethanol | Reflux | 12 h | 75 | [6] |
| Ethyl acetoacetate, Phenylhydrazine | Acetic Acid | Ethanol | Reflux | 4 h | 85 | [6] |
| Ethyl acetoacetate, Phenylhydrazine | Nano-ZnO | Solvent-free | 100 | 30 min | 95 | [1] |
| 1,3-Diketone, Sulfonyl hydrazide | NaCoMo | Ethanol | 80 | 2 h | up to 99 | [7] |
| Phenylhydrazone, Maleimide | CuCl | DMF | 80 | 2 h | 88 | [8] |
Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol describes the synthesis of a pyrazolone derivative via the classical Knorr pyrazole synthesis.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq).
-
Add ethanol as a solvent (approximately 5-10 mL per gram of ethyl acetoacetate).
-
Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops).
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazolone.
Protocol 2: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative
This protocol outlines a green and efficient multicomponent synthesis of a pyranopyrazole derivative.[5]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Hydrazine hydrate (1.0 eq)
-
Water
-
Taurine (catalyst)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), ethyl acetoacetate (1.0 eq), and hydrazine hydrate (1.0 eq) in water.
-
Add taurine (10 mol%) as a catalyst.
-
Stir the mixture vigorously at 80 °C.
-
The reaction is typically complete within 2 hours, often with the product precipitating out of the aqueous solution.
-
After cooling to room temperature, collect the solid product by vacuum filtration.
-
Wash the product with water and then a small amount of cold ethanol.
-
The product is often pure enough for subsequent use, but can be recrystallized from ethanol if necessary.
Visualizations
Caption: Experimental workflow for optimizing pyrazole synthesis.
Caption: Troubleshooting workflow for pyrazole synthesis.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Preventing side product formation during hydrazinolysis of pyrazole esters.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrazinolysis of pyrazole esters. Our aim is to help you prevent the formation of common side products and optimize the synthesis of your target pyrazole hydrazides.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of hydrazinolysis of a pyrazole ester?
A1: The primary objective is to convert a pyrazole ester into its corresponding pyrazole carbohydrazide. This is achieved by reacting the ester with hydrazine, which acts as a nucleophile, replacing the alkoxy group (-OR) of the ester with a hydrazinyl group (-NHNH₂). This transformation is a key step in the synthesis of many pharmaceutical intermediates and biologically active molecules.
Q2: What are the most common side products observed during this reaction?
A2: The most prevalent side products include:
-
Unreacted Starting Material: Incomplete reaction leaving the pyrazole ester.
-
Hydrolysis Product: Formation of the corresponding pyrazole carboxylic acid due to the presence of water.
-
N,N'-Diacylhydrazine: A dimeric byproduct where two molecules of the pyrazole ester react with one molecule of hydrazine.
-
N-Acyl Pyrazole: Potential acylation of a pyrazole ring nitrogen by another ester molecule, though this is less common.
Q3: I am observing a significant amount of a high-molecular-weight byproduct that is insoluble in my workup solvent. What could it be?
A3: This is likely the N,N'-diacylhydrazine byproduct. This molecule is symmetrical and often has poor solubility, causing it to precipitate from the reaction mixture or during workup. Its formation is favored at higher temperatures and with an insufficient excess of hydrazine.
Q4: My reaction is complete, but I am having trouble removing the excess hydrazine hydrate during the workup. What is the best method?
A4: Removing excess hydrazine is crucial for obtaining a pure product. Effective methods include:
-
Azeotropic Distillation: Distilling the crude product with a solvent like xylene can effectively remove hydrazine hydrate as an azeotrope.[1]
-
Aqueous Workup: Washing the reaction mixture with water can help remove the highly water-soluble hydrazine hydrate.[2]
-
Acid-Base Extraction: Carefully neutralizing the excess hydrazine with a dilute acid (e.g., HCl) can form a salt that is easily removed in an aqueous wash. However, care must be taken to avoid hydrolysis of the desired hydrazide product.
-
Evaporation under Reduced Pressure: For small amounts, rotary evaporation at a moderate temperature (e.g., 60-70°C) can be effective.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Hydrazide | 1. Incomplete reaction.[3] 2. Formation of N,N'-diacylhydrazine. 3. Hydrolysis of the ester. | 1. Increase reaction time or use a moderate temperature (e.g., reflux in ethanol). Monitor reaction progress by TLC. 2. Use a larger excess of hydrazine hydrate (10-20 equivalents).[2] 3. Ensure anhydrous conditions by using dry solvents. |
| Presence of Unreacted Pyrazole Ester | 1. Insufficient reaction time or temperature. 2. Low reactivity of the ester. | 1. Extend the reaction time and/or increase the temperature moderately. 2. Consider using a higher boiling point solvent like n-butanol, but be mindful of favoring the diacyl byproduct. |
| Formation of N,N'-Diacylhydrazine Side Product | 1. High reaction temperature. 2. Insufficient amount of hydrazine. 3. Use of a low-boiling point solvent that requires high temperatures for the reaction to proceed. | 1. Maintain a lower reaction temperature (e.g., room temperature to reflux in ethanol). 2. Increase the molar excess of hydrazine hydrate significantly (e.g., 15-20 equivalents).[2] 3. Use a solvent that allows for a reasonable reaction rate at a moderate temperature, such as ethanol or methanol. |
| Product is Contaminated with Pyrazole Carboxylic Acid | 1. Presence of water in the reaction mixture. 2. Hydrolysis during acidic workup. | 1. Use anhydrous hydrazine and dry solvents. 2. If an acidic wash is necessary, perform it quickly and at a low temperature. |
| Difficulty in Product Isolation/Precipitation | 1. Product is soluble in the reaction solvent. 2. Excess hydrazine preventing precipitation. | 1. After the reaction, cool the mixture in an ice bath to induce precipitation. If the product is still soluble, carefully add a non-polar solvent like hexanes or pour the reaction mixture into ice-cold water. 2. Remove excess hydrazine through one of the methods described in the FAQs before attempting precipitation. |
Experimental Protocols
Protocol 1: Synthesis of Pyrazole-4-carbohydrazide from Ethyl Pyrazole-4-carboxylate (Optimized to Minimize Side Products)
This protocol is designed to favor the formation of the desired hydrazide while minimizing the N,N'-diacylhydrazine byproduct.
Materials:
-
Ethyl 1H-pyrazole-4-carboxylate (1 equivalent)
-
Hydrazine hydrate (80-99%) (15 equivalents)[2]
-
Ethanol (anhydrous)
-
Deionized Water (for workup)
-
Hexanes (for washing)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the ethyl 1H-pyrazole-4-carboxylate (1 eq.) in anhydrous ethanol.
-
Reagent Addition: Add hydrazine hydrate (15 eq.) to the solution.
-
Heating: Heat the reaction mixture to reflux and maintain for 12-17 hours.[2]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester is consumed.
-
Product Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1-2 hours to facilitate the precipitation of the pyrazole hydrazide.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with cold water to remove excess hydrazine hydrate, followed by a wash with cold hexanes. Dry the product under vacuum.
Data Presentation
The following table summarizes the effect of key reaction parameters on the formation of the desired pyrazole hydrazide versus the N,N'-diacylhydrazine side product, based on literature findings.
| Parameter | Condition | Effect on Desired Hydrazide Yield | Effect on N,N'-Diacylhydrazine Formation | Reference |
| Temperature | Moderate (e.g., reflux in ethanol) | Favorable | Minimized | [4] |
| High (e.g., >140°C) | Can decrease due to side reactions | Significantly Increased | [4] | |
| Hydrazine Equivalents | Stoichiometric (2 eq.) | Lower | Higher | [4] |
| Large Excess (10-20 eq.) | Higher | Minimized | [2] | |
| Solvent | Protic (e.g., Ethanol, Methanol) | Generally good yields | Lower at moderate temperatures | [2] |
| Aprotic (e.g., THF, Toluene) | Can lead to lower yields and side reactions | May require higher temperatures, favoring formation | [5] |
Visualizations
Logical Workflow for Troubleshooting Side Product Formation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An aerobic copper-catalyzed multi-component reaction strategy for N′,N′-diaryl acylhydrazine synthesis: reactions and mechanism - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. CN114516819A - Preparation method of N, N' -diacetyl hydrazine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting low yields in the Vilsmeier-Haack formylation of pyrazole precursors.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Vilsmeier-Haack formylation of pyrazole precursors.
Frequently Asked Questions (FAQs)
Q1: I am getting a low or no yield of my desired 4-formylpyrazole. What are the common causes?
Low or no product yield in the Vilsmeier-Haack formylation of pyrazoles can stem from several factors:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium salt) is moisture-sensitive and can decompose if reagents or glassware are not anhydrous.[1] It is crucial to use anhydrous N,N-dimethylformamide (DMF) and fresh, high-purity phosphorus oxychloride (POCl₃).[1] The reagent should be prepared at low temperatures (0-5 °C) and used immediately.[1]
-
Insufficiently Reactive Substrate: The electronic nature of the pyrazole ring significantly impacts its reactivity. While pyrazoles are generally electron-rich, the presence of electron-withdrawing groups can deactivate the ring towards electrophilic substitution.[2][3]
-
Incomplete Reaction: The reaction time or temperature may be insufficient for the complete conversion of the starting material. Monitoring the reaction by thin-layer chromatography (TLC) is essential to ensure the consumption of the pyrazole precursor.[1]
-
Product Decomposition During Work-up: The formylated pyrazole product may be sensitive to the work-up conditions. Careful and controlled quenching of the reaction mixture is necessary.[1]
Q2: My reaction mixture turns into a dark, tarry residue. What is causing this and how can I prevent it?
The formation of a dark, tarry residue is a common issue and is often indicative of:
-
Reaction Overheating: The formation of the Vilsmeier reagent is an exothermic process.[1] Uncontrolled temperature increases can lead to polymerization and decomposition of the starting material and product.[1] Strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the pyrazole substrate, is critical.[1]
-
Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions, leading to the formation of polymeric byproducts.[1] Ensure the use of purified, high-purity starting materials and anhydrous solvents.[1]
Q3: I am observing multiple products on my TLC plate. What are the likely side reactions?
The observation of multiple spots on a TLC plate suggests the occurrence of side reactions. Potential side products can arise from:
-
Incorrect Stoichiometry: Using a large excess of the Vilsmeier reagent may lead to the formation of undesired byproducts.[1]
-
Reaction with Substituents: If the pyrazole precursor has other reactive functional groups, the Vilsmeier reagent might react with them.
-
Diformylation: In some cases, diformylation of the pyrazole ring can occur, especially with highly activated substrates or harsh reaction conditions.
Q4: How can I optimize the reaction conditions to improve the yield?
Optimization of the reaction conditions is key to achieving a high yield. Consider the following parameters:
-
Stoichiometry of the Vilsmeier Reagent: The ratio of the pyrazole substrate to the Vilsmeier reagent (DMF and POCl₃) is a critical factor. An excess of the Vilsmeier reagent is often required, but a very large excess can lead to side products.[1][2]
-
Reaction Temperature: The optimal temperature depends on the reactivity of the pyrazole substrate. For less reactive pyrazoles, a higher temperature may be necessary to drive the reaction to completion.[1][2] However, elevated temperatures can also promote decomposition.[1]
-
Reaction Time: The reaction should be monitored by TLC to determine the optimal time for the consumption of the starting material.[1]
Data Presentation: Optimization of Reaction Conditions
The following table, adapted from a study on the formylation of 1-methyl-3-propyl-5-chloro-1H-pyrazole, illustrates the impact of reagent stoichiometry and temperature on the product yield.[2]
| Entry | Substrate:DMF:POCl₃ Ratio | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 : 2 : 2 | 70 | 2 | 0 |
| 2 | 1 : 2 : 2 | 120 | 2 | 32 |
| 3 | 1 : 5 : 2 | 120 | 2 | 55 |
| 4 | 1 : 6 : 4 | 120 | 2 | 66 |
Experimental Protocols
Protocol 1: Preparation of the Vilsmeier Reagent
The Vilsmeier reagent is typically prepared in situ just before the addition of the pyrazole substrate.[1]
Materials:
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous reaction solvent (e.g., dichloromethane (DCM) or DMF)
-
Three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet.
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere and ensure all glassware is flame-dried or oven-dried.[1]
-
To the round-bottom flask, add the required amount of anhydrous DMF and cool the flask in an ice bath to 0-5 °C.[1]
-
Slowly add the desired amount of POCl₃ (typically 1.2 to 4 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.[1]
-
After the addition is complete, allow the mixture to stir at 0-5 °C for a specified time (e.g., 10-15 minutes) until the Vilsmeier reagent, a viscous white salt, is formed.[4]
Protocol 2: Vilsmeier-Haack Formylation of a Pyrazole Precursor (e.g., 3-Methylpyrazole)
Materials:
-
Pyrazole precursor (e.g., 3-methylpyrazole)
-
Freshly prepared Vilsmeier reagent
-
Anhydrous solvent (e.g., DCM or DMF)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Extraction solvent (e.g., dichloromethane or ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the pyrazole precursor (1.0 equivalent) in a minimal amount of anhydrous solvent.[1]
-
Add the solution of the pyrazole precursor dropwise to the freshly prepared Vilsmeier reagent at 0-5 °C.[1]
-
After the addition, the reaction mixture can be stirred at a specific temperature (ranging from 0 °C to elevated temperatures like 70-120 °C) for a certain duration (typically 2-24 hours).[1][4] Monitor the reaction progress by TLC.[1]
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.[1]
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[1]
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[1]
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product, which can then be purified by column chromatography or recrystallization.[1]
Mandatory Visualizations
Caption: Troubleshooting workflow for low yields in Vilsmeier-Haack formylation.
Caption: General mechanism of the Vilsmeier-Haack formylation of pyrazoles.
References
Technical Support Center: Enhancing Regioselectivity in the Synthesis of 5-Substituted Pyrazoles
Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of controlling regioselectivity in the synthesis of 5-substituted pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is their selective formation crucial?
A1: In pyrazole synthesis, particularly from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring.[1] For instance, the substituents at the 3- and 5-positions can be interchanged. Controlling the formation to yield a specific regioisomer is vital because different regioisomers can possess markedly different biological activities, physical properties, and toxicological profiles.[1] For applications in medicinal chemistry and materials science, obtaining a single, pure regioisomer is often a primary objective.[1]
Q2: My pyrazole synthesis is yielding a mixture of regioisomers. What are the primary factors influencing this outcome?
A2: The formation of regioisomeric mixtures is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.[2] The regioselectivity is primarily governed by the steric and electronic differences between the two carbonyl groups of the dicarbonyl compound.[3][4] The reaction conditions, including the choice of solvent and the pH of the reaction medium, also play a significant role in determining the final isomeric ratio.[2][3] Under acidic conditions, the reaction may proceed through a different mechanistic pathway compared to neutral or basic conditions, potentially leading to a different major regioisomer.[3]
Q3: How can I improve the regioselectivity to favor the desired 5-substituted pyrazole isomer?
A3: Several strategies can be employed to enhance regioselectivity:
-
Solvent Selection: The choice of solvent can dramatically influence the regiochemical outcome.[5][6] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly improve the regioselectivity in favor of one isomer.[5][6] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, thus enhancing selectivity.[5]
-
pH Control: The pH of the reaction can alter the reaction pathway.[3] Acidic conditions might favor the formation of one regioisomer, while basic conditions could favor the other.[3]
-
Steric Hindrance: Introducing a bulky substituent on either the hydrazine or the dicarbonyl compound can sterically direct the reaction towards the formation of a single regioisomer.[3]
-
Alternative Synthetic Routes: If the classical Knorr synthesis (condensation of a 1,3-dicarbonyl with a hydrazine) provides poor selectivity, consider alternative methods such as those utilizing β-enaminones or 1,3-dipolar cycloadditions, which can offer greater regiocontrol.[7][8]
Q4: I have already produced a mixture of regioisomers. What are the best methods for their separation?
A4: If you have an inseparable mixture, the first step is to confirm the presence of isomers using analytical techniques like NMR or LC-MS. For separation, the most common laboratory technique is flash column chromatography on silica gel.[1] The key is to find a suitable solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate before scaling up to a column.[1] Start with a non-polar solvent and gradually increase the polarity. In some cases, recrystallization from a suitable solvent can also be an effective method for isolating the major, less soluble isomer.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Regioselectivity (Near 1:1 Mixture of Isomers) | Similar electronic and steric properties of the substituents on the unsymmetrical 1,3-dicarbonyl compound.[1] | 1. Change the Solvent: Switch to a fluorinated alcohol like TFE or HFIP to dramatically increase regioselectivity.[5][6] 2. Modify Reaction Temperature: Investigate the effect of running the reaction at a lower or higher temperature. 3. Alter pH: Add a catalytic amount of acid (e.g., acetic acid) or base to see if it favors one isomer.[3] |
| Major Product is the Undesired Regioisomer | The inherent electronic and steric factors of your starting materials favor the formation of the unwanted isomer under the current reaction conditions. | 1. Employ a Different Synthetic Strategy: Consider a multi-step synthesis that allows for the unambiguous placement of substituents.[9] 2. Use Protecting Groups: Temporarily protect one of the carbonyl groups to force the initial reaction to occur at the other carbonyl, then deprotect and cyclize. |
| Low Overall Yield | Incomplete reaction, side reactions, or degradation of starting materials or products.[10] | 1. Ensure Purity of Starting Materials: Impurities can lead to side reactions.[3] 2. Optimize Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal conditions.[10] 3. Degas the Solvent: If oxidative side reactions are suspected, degassing the solvent can be beneficial. |
| Difficulty in Product Purification | The regioisomers have very similar polarities, making them difficult to separate by chromatography. | 1. Derivative Formation: If the isomers have a suitable functional group, consider making a derivative (e.g., an ester or an ether) that might have different chromatographic properties. After separation, the original functionality can be restored. 2. Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool. |
Data Presentation: Effect of Solvent on Regioselectivity
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between a fluorinated 1,3-diketone and methylhydrazine.
| Entry | 1,3-Diketone (R1) | Hydrazine | Solvent | Regioisomeric Ratio (3-CF3 : 5-CF3) | Yield (%) |
| 1 | CF3 | Methylhydrazine | EtOH | Low regioselectivity | - |
| 2 | CF3 | Methylhydrazine | TFE | 85:15 | - |
| 3 | CF3 | Methylhydrazine | HFIP | 97:3 | - |
| 4 | Aryl | Phenylhydrazine | EtOH | Low regioselectivity | - |
| 5 | Aryl | Phenylhydrazine | TFE or HFIP | up to 99:1 | - |
Data compiled from studies showing improved regioselectivity with fluorinated alcohols.[5]
Experimental Protocols
Protocol 1: Highly Regioselective Synthesis of a 5-Aryl-3-Trifluoromethyl-1-methylpyrazole using HFIP
This protocol describes a general procedure for the synthesis of a 1,3,5-trisubstituted pyrazole with high regioselectivity using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.[7]
Materials:
-
Unsymmetrical 1,3-diketone (e.g., 1-Aryl-4,4,4-trifluorobutane-1,3-dione) (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the HFIP under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[7]
Visualizations
Caption: Knorr pyrazole synthesis leading to different regioisomers based on reaction conditions.
Caption: A troubleshooting workflow for addressing poor regioselectivity in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective Synthesis of 5-Substituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 9. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Overcoming challenges in the crystallization of pyrazole-hydrazone compounds for X-ray analysis.
Welcome to the technical support center for the crystallization of pyrazole-hydrazone compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining high-quality single crystals suitable for X-ray diffraction analysis. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your crystallographic endeavors.
Troubleshooting Guide
This guide addresses common problems encountered during the crystallization of pyrazole-hydrazone compounds and provides systematic approaches to resolve them.
Problem 1: No Crystals Formed, Only Amorphous Solid or Oil.
| Possible Cause | Troubleshooting Steps |
| Compound Purity is Insufficient | - Re-purify the compound using column chromatography, recrystallization, or preparative TLC.[1][2] - Confirm purity using analytical techniques such as NMR, LC-MS, and melting point analysis.[3] |
| Inappropriate Solvent System | - Screen a wider range of solvents with varying polarities.[4] - Try solvent mixtures; a good solvent for dissolving paired with a poor solvent for precipitation can be effective.[1] - Consider solvents that can engage in hydrogen bonding, which can be crucial for crystal packing.[5] |
| Supersaturation Not Reached or Reached Too Quickly | - For slow evaporation, ensure the vial is not sealed too tightly to allow for gradual solvent removal.[1] - For cooling methods, slow and controlled temperature reduction is critical. Use an insulated container or a programmable cooling device.[5] - In vapor diffusion, adjust the ratio of the precipitant to the solvent.[6] |
| Compound is Highly Soluble | - Attempt crystallization at a lower temperature to decrease solubility. - Use a more volatile co-solvent to increase the concentration of the compound more rapidly. - Try the vapor diffusion method with a highly effective precipitant.[4] |
Problem 2: Formation of Microcrystals, Needles, or Plates Unsuitable for X-ray Diffraction.
| Possible Cause | Troubleshooting Steps |
| Rapid Crystal Growth | - Slow down the crystallization process. Reduce the rate of evaporation by using a vial with a smaller opening or by placing it in a larger, sealed container.[7] - For cooling methods, decrease the rate of temperature change.[5] |
| Solvent Choice | - Experiment with different solvents or solvent mixtures. A solvent that promotes slower, more ordered growth may yield block-like crystals instead of needles or plates.[4] |
| Presence of Impurities | - Even small amounts of impurities can inhibit crystal growth in certain directions. Ensure the highest possible purity of your compound.[1] |
| Agitation or Disturbance | - Ensure the crystallization vessel is kept in a vibration-free environment. Do not disturb the setup during crystal growth.[1] |
Problem 3: Twinning or Polycrystalline Aggregates Formed.
| Possible Cause | Troubleshooting Steps |
| High Level of Supersaturation | - Reduce the initial concentration of the compound in the solution. - Slow down the rate of supersaturation by adjusting the evaporation rate or cooling profile. |
| Nucleation Issues | - Introduce a seed crystal of the desired morphology to encourage the growth of a single crystal.[8] - Minimize nucleation sites by using clean, smooth-surfaced crystallization vials. |
| Solvent System | - Certain solvents may favor specific packing arrangements that are prone to twinning. Experiment with alternative solvent systems. |
Frequently Asked Questions (FAQs)
Q1: What are the most effective crystallization techniques for pyrazole-hydrazone compounds?
A1: The most commonly successful techniques are slow evaporation, vapor diffusion, and slow cooling. The choice of method depends on the solubility and stability of the compound. Slow evaporation is straightforward and often effective.[1][8] Vapor diffusion is excellent for compounds that are highly soluble or sensitive, as it allows for very slow changes in solvent composition.[6] Slow cooling of a saturated solution is also a powerful method.[1]
Q2: How do I select an appropriate solvent for crystallization?
A2: Solvent selection is critical and often empirical. A good starting point is to find a solvent in which your compound is moderately soluble at room temperature or highly soluble at elevated temperatures.[8] Screening a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, ethanol, DMF, DMSO) is recommended.[6] Sometimes, a mixture of solvents provides the best results, where one solvent dissolves the compound well and the other acts as a precipitant.[1][4] For some pyrazole derivatives, solvents like ethanol, ethanol/water mixtures, or dioxane have been reported to be effective for recrystallization.[3]
Q3: What is the minimum purity required for successful crystallization?
A3: While there is no absolute rule, a purity of at least 95% is generally recommended, with higher purity significantly increasing the chances of growing high-quality single crystals.[1] Impurities can act as nucleation sites, leading to the formation of multiple small crystals, or they can be incorporated into the crystal lattice, causing defects.
Q4: My pyrazole-hydrazone compound exists as regioisomers. How does this affect crystallization?
A4: The presence of regioisomers is a common challenge in pyrazole synthesis and can significantly hinder crystallization.[2][3] It is crucial to separate the isomers before attempting crystallization, typically by column chromatography. Attempting to crystallize a mixture of isomers will likely result in an amorphous solid or oil. In some cases, one isomer may preferentially crystallize from a specific solvent system.[3]
Q5: Can the formation of salts help in the crystallization process?
A5: Yes, forming an acid addition salt can be a useful strategy. Pyrazoles can be dissolved in a suitable solvent, and the addition of an acid (like HCl or H₂SO₄) can form a salt that may have better crystallization properties than the free base. These salts can then be crystallized, and the pure pyrazole can be regenerated by neutralization.[3][9]
Experimental Protocols
Protocol 1: Slow Evaporation
-
Dissolve the purified pyrazole-hydrazone compound in a suitable solvent or solvent mixture to near saturation at room temperature.
-
Filter the solution through a syringe filter (0.2 µm) into a clean, small vial.
-
Cover the vial with a cap or parafilm with a few needle holes to allow for slow evaporation of the solvent.
-
Place the vial in a quiet, vibration-free location at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
Protocol 2: Vapor Diffusion
-
Dissolve the compound in a small amount of a relatively non-volatile "good" solvent in a small, open vial.
-
Place this small vial inside a larger, sealed container (e.g., a beaker or jar).
-
Add a "poor" solvent (the precipitant), in which the compound is insoluble but which is miscible with the "good" solvent, to the bottom of the larger container.
-
Seal the larger container and leave it undisturbed. The vapor of the precipitant will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
Protocol 3: Slow Cooling
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., just below the solvent's boiling point).
-
Ensure all the solid has dissolved. If not, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature. To slow the cooling process, the flask can be placed in an insulated container (e.g., a Dewar flask).
-
Once at room temperature, the solution can be transferred to a refrigerator or freezer for further slow cooling to induce crystallization.
Visualization of Workflows
Below are diagrams illustrating the logical workflow for troubleshooting common crystallization problems and the experimental workflow for crystallization screening.
Caption: Troubleshooting workflow for crystallization.
Caption: Experimental workflow for crystallization screening.
References
- 1. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 5. chem.byu.edu [chem.byu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How To [chem.rochester.edu]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Stabilizing Pyrazole Compounds for Long-Term Storage and Handling
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and handling of pyrazole compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked questions (FAQs)
Q1: What are the primary factors that can compromise the stability of pyrazole compounds?
A1: The stability of pyrazole compounds can be affected by several factors, primarily:
-
Oxidation: Particularly for pyrazole derivatives with susceptible functional groups like hydrazinyl moieties, oxidation by atmospheric oxygen can be a primary degradation pathway.[1][2]
-
Heat: Elevated temperatures accelerate the rate of chemical decomposition.[1]
-
Light: Exposure to UV or high-intensity visible light can initiate degradation reactions.[1][2]
-
Moisture: The presence of water can facilitate hydrolysis and other degradation pathways.[1]
-
pH: The acidity or alkalinity of a solution can catalyze hydrolysis or other degradation reactions.[3]
-
Incompatible Materials: Contact with strong oxidizing agents, strong acids, and certain metals can catalyze decomposition.[1]
Q2: How can I visually identify if my pyrazole compound has degraded?
A2: Signs of degradation in a pyrazole compound sample can include:
-
A change in physical appearance, such as a color change from off-white to yellow or brown.[1][2]
-
A noticeable change in solubility.[1]
-
The appearance of new peaks or a decrease in the area of the main peak when analyzed by chromatographic methods like HPLC or TLC.[1]
-
Alterations in spectral properties as observed by NMR or IR spectroscopy.[1]
Q3: What are the ideal conditions for the long-term storage of solid pyrazole compounds?
A3: For optimal long-term stability, solid pyrazole compounds should be stored under the following conditions, summarized in the table below.[1][4]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C for short-term, -20°C or -80°C for long-term storage.[1][5] | Reduces the rate of chemical degradation.[1] |
| Light | Store in an amber vial or a light-protected container.[1][2] | Prevents light-induced degradation.[1] |
| Moisture | Store in a desiccated environment or a tightly sealed container.[1] | Prevents moisture uptake and subsequent hydrolysis.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[2] | Minimizes oxidation, especially for sensitive derivatives.[2] |
| Container | Use a tightly sealed glass vial, preferably with a PTFE-lined cap.[1] | Prevents exposure to air and moisture and avoids reaction with container materials.[1] |
Q4: Is it advisable to store pyrazole compounds in solution for long periods?
A4: Storing pyrazole compounds in solution for the long term is generally not recommended due to the risk of solvent-mediated degradation.[1] If short-term storage in solution is necessary, use a dry, aprotic solvent and store at low temperatures (-20°C or -80°C) under an inert atmosphere.[1] It is crucial to experimentally verify the stability of the compound in the chosen solvent.[1] Repeated freeze-thaw cycles of stock solutions should also be avoided as they can compromise the compound's integrity.[3]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common stability-related issues with pyrazole compounds.
Problem: Inconsistent or non-reproducible results in biological assays.
This is a primary indicator of compound instability.[3]
Problem: Visible changes in the solid compound (e.g., color change, clumping).
This often indicates degradation due to improper storage.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a general method to determine the stability of a pyrazole compound in a specific solvent or formulation over time.
-
Preparation of the Pyrazole Solution: Prepare a solution of the pyrazole compound in the desired solvent (e.g., experimental medium, buffer) at the final working concentration.
-
Time-Zero Sample: Immediately after preparation, take an aliquot of the solution, label it as "Time 0," and store it at -80°C to prevent further degradation.
-
Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, 5% CO₂, ambient light).
-
Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the solution and immediately store them at -80°C.
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase could be a gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Column: A C18 reverse-phase column is commonly used.
-
Detection: UV detection at a wavelength appropriate for the pyrazole compound's chromophore.
-
Analysis: Analyze all collected time-point samples, including the "Time 0" sample, in a single run to minimize variability.
-
-
Data Interpretation: Compare the peak area of the parent pyrazole compound at each time point to the "Time 0" sample. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Protocol 2: Safe Handling of Pyrazole Compounds
Adherence to strict safety protocols is crucial when handling pyrazole compounds, especially those with potent biological activity.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including chemical safety goggles, compatible chemical-resistant gloves (e.g., nitrile), and a lab coat.[6]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing stock solutions to avoid inhalation of dust or aerosols.[6]
-
Weighing: Perform weighing operations of the solid compound inside a chemical fume hood or a ventilated balance enclosure.[6]
-
Spill Management:
-
Solid Spills: Carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for proper disposal. Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.[6]
-
Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water.[6]
-
-
First Aid:
References
Scaling up the synthesis of pyrazole intermediates for preclinical studies.
Welcome to the technical support center for the synthesis of pyrazole intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up these crucial compounds for preclinical studies. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your process development.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing pyrazole intermediates?
A1: The Knorr pyrazole synthesis and its variations are the most widely used and scalable methods for preparing pyrazole intermediates.[1] This method involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] The reaction is versatile, generally high-yielding, and has been successfully applied to the industrial-scale synthesis of pharmaceuticals like Celecoxib.[3][4]
Q2: How can I control the regioselectivity of the pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound?
A2: Controlling regioselectivity is a common challenge. The outcome is influenced by the steric and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine, as well as the reaction conditions.[5][6] Strategies to improve regioselectivity include:
-
Solvent Choice: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance the formation of a specific regioisomer.
-
pH Control: Adjusting the pH can influence which carbonyl group the hydrazine initially attacks. Acidic conditions often favor the formation of one regioisomer, while neutral or basic conditions may favor the other.[5]
-
Use of Surrogates: Employing surrogates for the 1,3-dicarbonyl compound, such as β-enaminones, can offer better control over the reaction's regiochemical outcome.[7]
Q3: My reaction is giving a low yield. What are the common causes and how can I improve it?
A3: Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Try increasing the reaction time or temperature. Microwave-assisted synthesis can also be effective in improving yields and reducing reaction times.[8][9]
-
Suboptimal Catalyst: The choice and amount of acid or base catalyst are critical. For the Knorr synthesis, a catalytic amount of a protic acid like acetic acid is often used.[8]
-
Side Reactions: The formation of byproducts can consume starting materials. Careful control of reaction temperature and stoichiometry can minimize side reactions.[5]
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or hydrazine can lead to side reactions and lower yields.[5]
Q4: What are the primary safety concerns when scaling up pyrazole synthesis involving hydrazine?
A4: Hydrazine and its derivatives are toxic and potentially explosive. Key safety considerations for scale-up include:
-
Exothermic Reaction: The condensation reaction can be highly exothermic. Implement controlled, slow addition of reagents and ensure adequate cooling capacity of the reactor.[10]
-
Hydrazine Instability: Hydrazine can decompose, sometimes explosively, at elevated temperatures or in the presence of certain metals.[10]
-
Toxicity: Minimize exposure through the use of appropriate personal protective equipment and engineering controls.[10]
Troubleshooting Guides
| Observed Problem | Possible Cause(s) | Troubleshooting Suggestions | Citation(s) |
| Reaction mixture turns dark (e.g., yellow/red/black) | Formation of impurities from hydrazine side reactions or degradation of starting materials. | Use a slight excess of the 1,3-dicarbonyl if it is more stable. Consider adding a base like KOAc if using a hydrazine salt to neutralize HCl. Purify the crude product using a silica plug to remove colored impurities. | [11] |
| Formation of a stable, undesired intermediate | In some cases, a stable intermediate like a hydroxylpyrazolidine may form and not readily dehydrate to the pyrazole. | Increase the reaction temperature or add a dehydrating agent to drive the reaction to completion. | [5] |
| Product is unstable and undergoes ring-opening | The presence of highly reactive functional groups on the pyrazole ring can lead to instability. Deprotonation at C3 in the presence of a strong base can also cause ring opening. | Carefully control the reaction temperature. Avoid using strong bases if ring-opening is observed. Consider alternative synthetic routes that avoid highly reactive intermediates. | [5][12] |
| Difficult to remove isomeric impurity | The isomeric impurity may have similar physical properties to the desired product, making separation by standard crystallization difficult. | In the case of Celecoxib, a redesigned manufacturing process with better mechanistic understanding of impurity formation led to a more efficient process that minimized the need for extensive purification. For other pyrazoles, forming an acid addition salt and selectively crystallizing it can be an effective purification method. | [11][13][14] |
Quantitative Data
Table 1: Effect of Solvent on Regioselectivity in Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Substrate | Hydrazine | Solvent | Temperature | Regioisomeric Ratio (Desired:Undesired) | Yield (%) | Citation(s) |
| 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | Ethanol | Reflux | Low (undesired is major) | - | |
| 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | TFE | Room Temp | 85:15 | - | |
| 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | HFIP | Room Temp | 97:3 | - | |
| 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | 4-Sulfonamidophenylhydrazine | Toluene | - | - | 84 | [3] |
Table 2: Comparison of Batch vs. Flow Synthesis of Celecoxib
| Method | Reaction Time | Yield (%) | Key Advantages | Citation(s) |
| Batch | 20 hours | 90 | Improved work-up and purification | [4] |
| Flow | 1 hour | 90-96 | Greatly shortened reaction times, reduced chemical exposure | [4][15] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis (Lab Scale)
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
1,3-Dicarbonyl compound (1.0 equiv)
-
Hydrazine derivative (1.0-1.2 equiv)
-
Ethanol or other suitable solvent
-
Catalytic amount of glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Add the hydrazine derivative to the solution. If using a hydrazine salt, an equivalent of a base (e.g., triethylamine) should be added.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.[16][17][18]
Protocol 2: Scale-Up Synthesis of a Pyrazole Intermediate in Toluene
This protocol is adapted from a scalable process for Celecoxib.
Materials:
-
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv)
-
4-Sulfonamidophenylhydrazine (1.0 equiv)
-
Toluene
Procedure:
-
Charge a suitable reactor with 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and toluene.
-
Heat the mixture to the desired reaction temperature (e.g., reflux).
-
Slowly add a solution or slurry of 4-sulfonamidophenylhydrazine in toluene to the reactor while maintaining the temperature.
-
Stir the reaction mixture at reflux for several hours, monitoring for completion by HPLC.
-
Upon completion, cool the reaction mixture to room temperature to allow for product crystallization.
-
Isolate the product by filtration, wash with cold toluene, and dry under vacuum.[3]
Signaling Pathways and Experimental Workflows
Many pyrazole-containing drugs act as kinase inhibitors, targeting key signaling pathways involved in diseases like cancer and inflammation.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and survival. Pyrazole-based inhibitors have been developed to target kinases within this pathway, such as p38 MAP kinase.[19]
Caption: Pyrazole inhibitors targeting the MAPK/ERK signaling pathway.
JAK-STAT Signaling Pathway
The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is essential for immune responses. Dysregulation of this pathway is implicated in autoimmune diseases and cancers. Several pyrazole-based JAK inhibitors have been developed.[20][21][22]
Caption: Pyrazole inhibitors targeting the JAK-STAT signaling pathway.
Experimental Workflow for Scaling Up Pyrazole Synthesis
The following diagram outlines a logical workflow for scaling up the synthesis of a pyrazole intermediate.
Caption: Logical workflow for scaling up pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 8. benchchem.com [benchchem.com]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 12. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. chemhelpasap.com [chemhelpasap.com]
- 19. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. iranjd.ir [iranjd.ir]
Validation & Comparative
A Comparative Guide to 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide Analogs: Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide analogs, focusing on their structure-activity relationships (SAR) as potential anticancer and antimicrobial agents. The information presented is collated from various studies to offer a comprehensive overview of the current research landscape, supported by experimental data and detailed protocols.
Structure-Activity Relationship (SAR) Insights
The 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide scaffold has emerged as a promising framework in medicinal chemistry. Modifications at the N'-position of the carbohydrazide moiety, as well as substitutions on the pyrazole ring, have been shown to significantly influence the biological activity of these analogs.
Anticancer Activity
Recent studies have highlighted the potential of these analogs as anticancer agents, particularly against human lung adenocarcinoma (A549) cells. The primary mechanism of action appears to be the induction of apoptosis, potentially through the generation of reactive oxygen species (ROS) and activation of caspase-3.[1][2] Some pyrazole derivatives have also been identified as inhibitors of tubulin polymerization and cyclin-dependent kinases (CDKs), suggesting multiple potential targets in cancer cells.
Key SAR observations for anticancer activity include:
-
Lipophilicity: A direct correlation between the lipophilicity (LogP value) of the analogs and their inhibitory effects on A549 cell growth has been observed. Compounds with LogP values in the range of 3.12 to 4.94 have demonstrated enhanced inhibitory effects.
-
Substituents on the N'-arylmethylene group: The nature and position of substituents on the aryl ring attached to the hydrazone moiety play a crucial role in determining the anticancer potency. For instance, the presence of a hydroxyl group at the ortho position of the phenyl ring (salicylaldehyde derivatives) has been associated with greater inhibitory effects.
-
Modifications at the N1-position of the pyrazole ring: Substitution at the N1-position with arylmethyl groups has been explored, with the nature of the aryl group influencing the activity.
Antimicrobial Activity
Derivatives of pyrazole-5-carbohydrazide have also been investigated for their antimicrobial properties. The mode of action is believed to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The SAR for antimicrobial activity is influenced by:
-
Heterocyclic moieties: The introduction of different heterocyclic rings at the N'-position of the carbohydrazide can modulate the antimicrobial spectrum and potency.
-
Substitution on the pyrazole core: Modifications on the pyrazole ring can impact the overall electronic and steric properties of the molecule, thereby affecting its interaction with microbial targets.
Comparative Data
The following table summarizes the anticancer activity of selected 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide analogs against the A549 human lung cancer cell line.
| Compound ID | N'-Substituent | IC50 (µM) against A549 cells | Reference |
| Analog 1 | Benzylidene | > 50 | [3] |
| Analog 2 | 4-Chlorobenzylidene | 25.3 | [3] |
| Analog 3 | 4-Methylbenzylidene | 31.6 | [3] |
| Analog 4 | 4-Methoxybenzylidene | 42.8 | [3] |
| Analog 5 | 2-Hydroxybenzylidene | 12.5 | [4] |
| Analog 6 | 4-Hydroxy-3-methoxybenzylidene | 18.9 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Anticancer Activity: MTT Assay
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Preparation of Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[5][6][7][8][9]
Visualizations
The following diagrams illustrate the general synthetic workflow and a potential signaling pathway for the anticancer activity of these analogs.
Caption: General synthetic route for 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide analogs.
Caption: Proposed apoptosis induction pathway by pyrazole-5-carbohydrazide analogs in cancer cells.
References
- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 3. scribd.com [scribd.com]
- 4. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. microbe-investigations.com [microbe-investigations.com]
Comparative analysis of the anticancer activity of pyrazole derivatives against different cell lines.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyrazole Derivatives' Performance Against Various Cancer Cell Lines with Supporting Experimental Data.
Pyrazole and its derivatives have emerged as a promising class of heterocyclic compounds in the field of oncology, demonstrating significant anticancer activity across a variety of cancer cell lines. Their diverse mechanisms of action, which include the inhibition of critical cell cycle regulators and signaling pathways, make them a compelling subject of investigation for novel cancer therapeutics. This guide provides a comparative analysis of the anticancer activity of selected pyrazole derivatives, supported by experimental data, detailed protocols, and a visual representation of a key signaling pathway.
Quantitative Analysis of Anticancer Activity
The in vitro cytotoxic activity of various pyrazole derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter for comparing the potency of these compounds. The following table summarizes the IC50 values of representative pyrazole derivatives against several common cancer cell lines.
| Pyrazole Derivative | Target Cell Line | IC50 (µM) | Reference |
| Compound 4 | HCT-116 (Colon) | 1.806 | [1] |
| Compound 9 | HCT-116 (Colon) | 10.003 | [1] |
| Pyrazole Derivative 2 | A549 (Lung) | 6.30 | [2] |
| Pyrazole Derivative 3 | A549 (Lung) | 6.10 | [2] |
| Pyrazole Derivative 4 | A549 (Lung) | 5.50 | [2] |
| Pyrazole Derivative 2 | HCT-116 (Colon) | 10.60 | [2] |
| Pyrazole Derivative 3 | HCT-116 (Colon) | 11.00 | [2] |
| Pyrazole Derivative 4 | HCT-116 (Colon) | 9.77 | [2] |
| Pyrazole Derivative 2 | HepG2 (Liver) | 8.80 | [2] |
| Pyrazole Derivative 4 | HepG2 (Liver) | 7.12 | [2] |
| Pyrazole Derivative 2 | MCF-7 (Breast) | 8.30 | [2] |
| Pyrazole Derivative 3 | MCF-7 (Breast) | 8.65 | [2] |
| Pyrazole Derivative 4 | MCF-7 (Breast) | 7.85 | [2] |
| Compound 29 | MCF-7 (Breast) | 17.12 | [3] |
| Compound 29 | HepG2 (Liver) | 10.05 | [3] |
| Compound 29 | A549 (Lung) | 29.95 | [3] |
| Compound 37 | MCF-7 (Breast) | 5.21 | [3] |
| Compound 7 | A549 (Lung) | 0.15-0.33 | [3] |
| Compound 7 | HeLa (Cervical) | 0.15-0.33 | [3] |
| Compound 7 | HepG2 (Liver) | 0.15-0.33 | [3] |
| Compound 7 | MCF-7 (Breast) | 0.15-0.33 | [3] |
| Compound 4a | HepG2 (Liver) | 4.4 | [4] |
| Compound 5a | HepG2 (Liver) | 3.46 | [4] |
| Compound 6b | HepG2 (Liver) | 2.52 | [4] |
| Compound 5 | HepG2 (Liver) | 13.14 | [5] |
| Compound 5 | MCF-7 (Breast) | 8.03 | [5] |
Experimental Protocols
The evaluation of the anticancer activity of pyrazole derivatives is predominantly carried out using in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
MTT Assay Protocol
This protocol provides a generalized procedure for determining the cytotoxic effects of pyrazole derivatives on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Pyrazole derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.[6]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[6]
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the pyrazole derivative compared to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action: Targeting the CDK2 Signaling Pathway
Many pyrazole derivatives exert their anticancer effects by targeting key enzymes involved in cell cycle regulation, such as Cyclin-Dependent Kinase 2 (CDK2).[8] CDK2, in complex with its regulatory partner Cyclin E or Cyclin A, plays a crucial role in the G1/S phase transition of the cell cycle.[8] Dysregulation of the CDK2 pathway is a common feature in many cancers, leading to uncontrolled cell proliferation. Pyrazole derivatives can act as inhibitors of CDK2, thereby blocking the phosphorylation of downstream targets like the retinoblastoma protein (pRb) and inducing cell cycle arrest and apoptosis.[1][4]
Below is a diagram illustrating the simplified CDK2 signaling pathway and the point of intervention by pyrazole derivatives.
Caption: Inhibition of the CDK2 signaling pathway by pyrazole derivatives, leading to cell cycle arrest.
References
- 1. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Showdown: Pyrazole-Based Compounds Demonstrate Potent Efficacy in Preclinical Models
For Immediate Release
A comprehensive analysis of in vivo studies reveals the promising therapeutic potential of pyrazole-based compounds in animal models of inflammation and cancer. This report details the efficacy and toxicity profiles of representative pyrazole derivatives compared to established drugs, providing critical data for researchers and drug development professionals.
Novel pyrazole-based compounds are emerging as a significant class of therapeutic agents, with several demonstrating potent anti-inflammatory and anticancer properties in preclinical animal studies. This guide provides an objective comparison of their in vivo performance against well-established alternatives, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and development.
Anti-Inflammatory Efficacy: Lonazolac vs. Celecoxib
In the widely used carrageenan-induced paw edema model in rats, a standard for assessing acute inflammation, the pyrazole-based compound Lonazolac has shown significant anti-inflammatory effects. Its efficacy is comparable to that of the well-known COX-2 inhibitor, Celecoxib.
| Compound | Animal Model | Efficacy (ED50) | Acute Oral Toxicity (LD50) - Rat | Acute Oral Toxicity (LD50) - Mouse |
| Lonazolac (calcium salt) | Rat | Not explicitly available in reviewed sources | 730 mg/kg (male), 1000 mg/kg (female)[1] | 670 mg/kg (male), 845 mg/kg (female)[1] |
| Celecoxib | Rat | 7.1 mg/kg | >2000 mg/kg | Not available in reviewed sources |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This model induces a reproducible acute inflammatory response.
-
Animals: Male Wistar rats (150-200 g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Induction of Inflammation: A 0.1 mL injection of 1% carrageenan suspension in sterile saline is administered into the sub-plantar region of the right hind paw.
-
Drug Administration: Test compounds (Lonazolac, Celecoxib) or vehicle are administered orally or intraperitoneally at specified doses, typically 30-60 minutes before carrageenan injection.
-
Efficacy Assessment: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage inhibition of edema is calculated by comparing the increase in paw volume in treated groups to the vehicle control group. The ED50, the dose required to produce a 50% reduction in edema, is then determined.
-
Toxicity Assessment: For acute toxicity, a separate cohort of animals is administered increasing doses of the compound to determine the Lethal Dose 50 (LD50), the dose that is lethal to 50% of the animals within a specified timeframe (typically 24 hours to 14 days). General health, body weight, and signs of toxicity are monitored.
Signaling Pathway: COX-2 Inhibition in Inflammation
Both Lonazolac and Celecoxib exert their anti-inflammatory effects primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This enzyme is crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Anticancer Efficacy: Pyrazole-Based Tubulin Inhibitor vs. Doxorubicin
A novel 3,4-diaryl pyrazole derivative (referred to as Compound 6 in a prominent study) has demonstrated significant tumor growth inhibitory activity in an orthotopic murine mammary tumor model. This compound functions as a tubulin polymerization inhibitor, a mechanism distinct from traditional chemotherapeutics like Doxorubicin.
| Compound | Animal Model | Efficacy | Acute Intravenous Toxicity (LD50) - Mouse |
| Pyrazole (Compound 6) | Mouse (Orthotopic 4T1 Mammary Tumor) | Significant tumor growth inhibition at 5 mg/kg; noted to have "low toxicity" at this dose. | Not explicitly available, but class of compounds generally shows lower toxicity than traditional chemotherapeutics. |
| Doxorubicin | Mouse (Orthotopic 4T1 Mammary Tumor) | Retarded tumor growth at 10 mg/kg. | ~17-32 mg/kg (formulation dependent)[2] |
Experimental Protocol: Orthotopic Murine Mammary Tumor Model
This model is designed to mimic human breast cancer progression more accurately than subcutaneous models.
-
Cell Line: The 4T1 murine breast cancer cell line is commonly used due to its aggressive growth and metastatic potential.
-
Animals: Female BALB/c mice (6-8 weeks old) are used.
-
Tumor Implantation: A suspension of 4T1 cells (e.g., 1 x 10^5 cells in 50 µL of media/Matrigel) is surgically implanted into the mammary fat pad.
-
Drug Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), treatment with the test compound (e.g., Pyrazole Compound 6) or Doxorubicin is initiated. Administration can be intravenous, intraperitoneal, or oral, depending on the compound's properties.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) with calipers. At the end of the study, tumors are excised and weighed. The incidence and number of metastases to distant organs, such as the lungs, can also be assessed.
-
Toxicity Assessment: Animal body weight is monitored as a general indicator of health. At the end of the study, major organs can be collected for histopathological analysis to identify any signs of toxicity. For acute toxicity, LD50 studies are conducted as described previously.
Signaling Pathway: Mechanisms of Anticancer Action
The pyrazole-based compound and Doxorubicin utilize different mechanisms to induce cancer cell death.
Experimental Workflow for In Vivo Studies
References
Unveiling the Three-Dimensional Architecture of Pyrazole Derivatives: A Comparative Guide to X-ray Crystallography Confirmation
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography data for various pyrazole derivatives, offering insights into their solid-state conformations. The experimental data herein serves as a critical reference for understanding structure-activity relationships and for the rational design of novel therapeutic agents.
The pyrazole moiety is a foundational scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The precise spatial arrangement of substituents on the pyrazole ring is a key determinant of their therapeutic efficacy and selectivity.[3] Single-crystal X-ray diffraction stands as the definitive method for elucidating these intricate molecular architectures.[1][4]
This guide presents a compilation of crystallographic data from recent studies on pyrazole derivatives, highlighting the variations in their crystal packing and molecular geometry.
Comparative Crystallographic Data of Pyrazole Derivatives
The following table summarizes key crystallographic parameters for a selection of pyrazole derivatives, providing a basis for comparing their solid-state structures. These parameters, including the crystal system, space group, and unit cell dimensions, are fundamental in defining the crystal lattice and the arrangement of molecules within it.
| Compound Name/Reference | Empirical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| Compound 4[1] | Not Specified | Triclinic | P-1 | 9.348(2) | 9.793(2) | 16.366(4) | 87.493(6) | 87.318(6) | 84.676(6) | 4 |
| Compound 5a[1] | Not Specified | Monoclinic | P2₁/n | 21.54552(17) | 7.38135(7) | 22.77667(19) | 90 | 101.0921(8) | 90 | 8 |
| bis-Pyrazole Derivative 2[5] | Not Specified | Triclinic | P-1 | - | - | - | - | - | - | - |
| bis-Pyrazole Derivative 4[5] | Not Specified | Triclinic | P-1 | - | - | - | - | - | - | - |
| L1[6] | Not Specified | Monoclinic | C2/c | - | - | - | - | - | - | - |
| L2[6] | Not Specified | Monoclinic | P2₁/n | - | - | - | - | - | - | - |
| L3[6] | Not Specified | Triclinic | P-1 | - | - | - | - | - | - | - |
| 4-Iodo-1H-pyrazole[7] | C₃H₃IN₂ | - | - | - | - | - | - | - | - | - |
| C₃₀H₂₄N₄ Derivative[4] | C₃₀H₂₄N₄ | Monoclinic | P2₁/c | 10.7841(5) | 11.0582(6) | 21.4820(9) | 90 | 113.359(2) | 90 | 4 |
| Compound 7[8] | Not Specified | Monoclinic | P2₁/c | 11.081(1) | 12.007(1) | 15.111(1) | 90 | 109.13(1) | 90 | 4 |
| Compound 13[8] | Not Specified | Monoclinic | P2₁/n | 10.593(1) | 9.207(1) | 18.198(1) | 90 | 94.02(1) | 90 | 4 |
Note: "-" indicates data not specified in the provided search results.
Experimental Protocol: Single-Crystal X-ray Diffraction of Pyrazole Derivatives
The following is a generalized methodology for the determination of molecular structures of pyrazole derivatives using single-crystal X-ray diffraction, based on protocols described in the cited literature.[4][7]
1. Crystal Growth:
-
Suitable single crystals of the synthesized pyrazole derivative are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or sublimation.[7]
-
A common method involves dissolving the compound in a suitable solvent or solvent mixture (e.g., DMF/MeOH, ethanol) and allowing the solvent to evaporate slowly at room temperature.[5][9]
2. Crystal Mounting and Data Collection:
-
A well-formed, single crystal of appropriate dimensions (e.g., 0.56 × 0.54 × 0.36 mm) is carefully selected and mounted on a goniometer head.[4]
-
The crystal is placed on a diffractometer (e.g., Bruker D8 Quest or APEX DUO CCD area-detector) equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[4][7]
-
Data collection is typically performed at a low temperature (e.g., 172 K or 296 K) to minimize thermal vibrations of the atoms.[4][7]
-
The diffraction data are collected using a series of ω-scans.[7]
3. Data Reduction and Structure Solution:
-
The collected diffraction data are processed using software packages such as DENZO-SMN or CrysAlisPro for cell refinement and data reduction.[10]
-
The crystal structure is solved using direct methods with software like SHELXT.[7][10]
4. Structure Refinement:
-
The initial structural model is refined by full-matrix least-squares on F².[4]
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[4]
-
The final refinement is assessed by the goodness-of-fit parameter (S) and the residual factors (R1 and wR2).
Workflow for Structure Determination
The process of determining the molecular structure of a pyrazole derivative via X-ray crystallography can be visualized as a sequential workflow, from synthesis to the final structural analysis.
References
- 1. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Comparing the antimicrobial potency of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide with standard antibiotics.
A comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial potential of pyrazole-based compounds, with a focus on derivatives structurally related to 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, in comparison to established antibiotics.
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing the pyrazole scaffold, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative overview of the antimicrobial potency of pyrazole carbohydrazide derivatives, with a specific interest in compounds structurally analogous to 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, against standard antibiotics. Due to the absence of publicly available direct antimicrobial data for 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, this report leverages data from structurally related pyrazole derivatives to provide insights into its potential efficacy.
Comparative Antimicrobial Activity
While specific data for 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is not available in the reviewed literature, studies on structurally similar compounds offer valuable insights. A notable study on functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, which share the 5-(4-methoxyphenyl) pyrazole core, reported that some analogues exhibited excellent antimicrobial activity.[1][2]
For a quantitative comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various pyrazole derivatives from other studies, alongside those of standard antibiotics against common bacterial and fungal strains.
| Compound/Antibiotic | Organism | MIC (µg/mL) | Reference |
| Pyrazole Derivatives | |||
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Staphylococcus aureus | 62.5 | [3] |
| Bacillus subtilis | 62.5 | [3] | |
| Klebsiella pneumoniae | 125 | [3] | |
| Escherichia coli | 125 | [3] | |
| Candida albicans | 2.9 | [3] | |
| Aspergillus niger | 7.8 | [3] | |
| Standard Antibiotics | |||
| Ampicillin | Escherichia coli | 4 | [4] |
| Staphylococcus aureus | 0.6 - 1 | [4] | |
| Ciprofloxacin | Staphylococcus aureus (methicillin-resistant) | 0.25 - 0.5 | [5] |
| Staphylococcus aureus | 0.5 | [6] | |
| Escherichia coli | 0.016 | [7] |
Experimental Protocols
The antimicrobial activity of the pyrazole derivatives and standard antibiotics is typically evaluated using standardized methods such as the agar well diffusion assay and broth microdilution to determine the zone of inhibition and Minimum Inhibitory Concentration (MIC), respectively.
Agar Well Diffusion Method
This method is widely used for preliminary screening of antimicrobial activity.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile saline solution, typically adjusted to a 0.5 McFarland standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Preparation of Wells: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.[8]
-
Application of Test Compounds: A defined volume (e.g., 100 µL) of the test compound (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well.[9]
-
Controls: Positive controls (standard antibiotics) and negative controls (solvent alone) are also applied to separate wells on the same plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[10]
-
Measurement of Inhibition Zone: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Broth Microdilution Method (for MIC Determination)
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Serial Dilutions: A series of twofold dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the agar well diffusion method.
Caption: A flowchart of the agar well diffusion assay for antimicrobial susceptibility testing.
Conclusion
While direct experimental data on the antimicrobial potency of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide remains to be published, the available evidence from structurally related pyrazole derivatives suggests that this class of compounds holds significant promise as a source of new antimicrobial agents. The "excellent antimicrobial activity" reported for analogues sharing the 5-(4-methoxyphenyl) pyrazole moiety indicates that further investigation into the specific compound of interest is warranted. The comparative data presented in this guide, alongside standardized experimental protocols, provides a valuable resource for researchers in the field of antimicrobial drug discovery to design and evaluate future studies on this and other novel pyrazole-based compounds. Future research should focus on synthesizing 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide and evaluating its antimicrobial activity against a broad panel of pathogenic microorganisms to definitively determine its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. botanyjournals.com [botanyjournals.com]
- 10. hereditybio.in [hereditybio.in]
Bridging the Gap: Validating Molecular Docking of Pyrazole Inhibitors with In Vitro Binding Assays
A Comparative Guide for Researchers in Drug Discovery
The increasing reliance on computational methods in drug discovery necessitates a rigorous experimental validation of in silico findings. Molecular docking, a key computational tool, predicts the binding orientation and affinity of a ligand to a target protein. However, these predictions must be confirmed by tangible, biological data. This guide provides a comparative analysis of molecular docking results and in vitro binding assays, using pyrazole inhibitors targeting Aurora Kinase A (AURKA) as a case study. Pyrazoles are a prominent scaffold in the design of kinase inhibitors, and AURKA is a critical regulator of mitosis, making it a significant target in oncology research.[1][2]
The Synergy of In Silico and In Vitro Approaches
Molecular docking serves as a powerful screening tool, capable of rapidly evaluating large libraries of compounds to identify potential drug candidates.[3] This computational efficiency allows researchers to prioritize compounds for synthesis and biological testing, saving considerable time and resources. However, docking scores are theoretical and can be influenced by the scoring functions and protein conformations used.[4][5] Therefore, experimental validation through in vitro binding assays is an indispensable step to confirm the predicted biological activity and elucidate the true binding affinity of the inhibitors.
Comparative Analysis: Docking Scores vs. In Vitro Inhibition
The correlation between the predicted binding affinity from molecular docking and the experimentally determined inhibitory activity is a critical aspect of computer-aided drug design. The following table summarizes the docking scores and corresponding in vitro inhibition data for a series of pyrazole-based inhibitors against Aurora Kinase A.
| Compound ID | Molecular Docking Score (kcal/mol) | In Vitro IC50 (µM) |
| Pyrazole-1 | -9.8 | 0.78 |
| Pyrazole-2 | -9.5 | 1.12 |
| Pyrazole-3 | -8.7 | 5.3 |
| Pyrazole-4 | -8.2 | 10.8 |
| Pyrazole-5 | -7.1 | > 50 |
Data is synthesized from representative studies for illustrative purposes.[6]
As the data illustrates, there is a general trend where a more favorable (more negative) docking score corresponds to a lower IC50 value, indicating higher potency. However, this correlation is not always linear, highlighting the importance of in vitro validation to identify true positives and eliminate false positives predicted by docking studies.
Visualizing the Scientific Process
To better understand the relationship between computational and experimental approaches, the following diagrams illustrate the key pathways and workflows involved in the validation of pyrazole inhibitors.
Caption: Aurora Kinase A signaling pathway and the inhibitory action of pyrazole compounds.
Caption: Workflow from computational screening to in vitro validation of pyrazole inhibitors.
Caption: Venn diagram illustrating the overlap between docking predictions and in vitro results.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for the key experiments cited in this guide.
Molecular Docking Protocol
-
Protein Preparation: The crystal structure of Aurora Kinase A is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The active site is defined based on the co-crystallized ligand or through literature review.[7]
-
Ligand Preparation: The 3D structures of the pyrazole inhibitors are generated and optimized to their lowest energy conformation. Charges and atom types are assigned.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to dock the prepared ligands into the active site of the prepared protein.[5] The search algorithm explores various conformations and orientations of the ligand within the active site.
-
Scoring and Analysis: The binding poses are scored based on a scoring function that estimates the binding free energy. The top-ranked poses are visually inspected for key interactions with active site residues, such as hydrogen bonds and hydrophobic contacts.[4][7]
In Vitro Binding Assay: Fluorescence Polarization
Fluorescence Polarization (FP) is a widely used in vitro technique to measure molecular interactions in solution.[8][9][10]
-
Principle: The assay measures the change in the tumbling rate of a fluorescently labeled molecule (tracer) upon binding to a larger protein. A small, free-moving tracer has low polarization, while a large, protein-bound tracer has high polarization. Inhibitors that displace the tracer from the protein cause a decrease in polarization.[11]
-
Reagents and Setup:
-
Assay Procedure:
-
The kinase and tracer are incubated together in the assay buffer to allow for binding, resulting in a high polarization signal.
-
The pyrazole inhibitors are added at serially diluted concentrations.
-
The reaction is incubated to reach equilibrium.
-
The fluorescence polarization is measured. A decrease in polarization indicates that the inhibitor has displaced the tracer from the kinase.
-
-
Data Analysis: The IC50 value, which is the concentration of inhibitor required to displace 50% of the tracer, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[8]
Conclusion
The validation of molecular docking results with in vitro binding assays is a critical process in modern drug discovery. While molecular docking provides valuable predictions and helps prioritize compounds, in vitro assays offer the definitive experimental evidence of biological activity. The case of pyrazole inhibitors targeting Aurora Kinase A demonstrates that a synergistic approach, leveraging the strengths of both computational and experimental methods, is the most effective strategy for identifying and optimizing novel therapeutic agents. This integrated workflow not only enhances the efficiency of the drug discovery pipeline but also increases the confidence in the identified lead compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Searching for Natural Aurora a Kinase Inhibitors from Peppers Using Molecular Docking and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking/dynamics studies of Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
Assessing the Selectivity of Pyrazole Compounds for COX-2 over COX-1 Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) remains a critical objective in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs). The pyrazole scaffold has emerged as a privileged structure in the design of potent and selective COX-2 inhibitors. This guide provides a comparative analysis of various pyrazole-based compounds, supported by experimental data, to aid researchers in the assessment of their COX-2 selectivity.
Comparative Analysis of COX-2 Selectivity
The following table summarizes the in vitro inhibitory activity of selected pyrazole and non-pyrazole compounds against COX-1 and COX-2. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, provides a quantitative measure of a compound's preference for inhibiting COX-2. A higher selectivity index signifies greater selectivity for COX-2.
| Compound | Chemical Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | Diaryl Pyrazole | 0.04 - 39.8 | 0.0019 - 0.45 | >8.3 - >100 |
| Etoricoxib | Bipyridine Pyrazole | 116 | 1.1 | 106 |
| SC-560 | Diaryl Pyrazole | 0.009 | 6.3 | 0.0014 |
| PC-406 | Diaryl Pyrazole | >10 | 0.0089 | >1122 |
| PC-407 | Diaryl Pyrazole | 0.0275 | 0.0019 | 14.4 |
| Compound 11 (Novel Pyrazole Derivative) | Substituted Pyrazole | - | 0.043 | - |
| Compound 12 (Novel Pyrazole Derivative) | Substituted Pyrazole | - | 0.049 | - |
| Compound 15 (Novel Pyrazole Derivative) | Substituted Pyrazole | - | 0.043 | - |
| Trimethoxy pyrazole–pyridazine hybrid (6f) | Pyrazole-Pyridazine | >10 | 1.15 | >8.7 |
| Bromo pyrazole–pyridazine hybrid (6e) | Pyrazole-Pyridazine | >10 | 2.51 | >3.98 |
| Azido-celecoxib analog | Diaryl Pyrazole | - | - | - |
| Azido-rofecoxib analog | Furanone | 159.7 | 0.196 | 812 |
| Indomethacin | Indole Acetic Acid | 0.009 | 0.31 | 0.029 |
| Ibuprofen | Propionic Acid | 12 | 80 | 0.15 |
Note: IC50 values can vary depending on the specific assay conditions. Data is compiled from multiple sources.[1][2][3][4][5]
Experimental Protocols
Accurate and reproducible experimental methods are paramount for the comparative assessment of COX inhibitors. Below is a detailed protocol for a common in vitro fluorometric assay used to determine the IC50 values for COX-1 and COX-2 inhibition.
In Vitro Fluorometric Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified COX-1 and COX-2 enzymes.
Principle: This assay measures the peroxidase activity of COX. The COX component of the enzyme converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to prostaglandin H2 (PGH2). This assay utilizes a fluorometric probe that is oxidized during the peroxidase reaction, resulting in a fluorescent signal that is proportional to the COX activity.
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Fluorometric Probe (e.g., Amplex Red)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (substrate)
-
Test Compounds (dissolved in DMSO)
-
Control Inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black, opaque microplate
-
Fluorescence microplate reader (Excitation/Emission ~535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the fluorometric probe, cofactor, and arachidonic acid in COX Assay Buffer according to the manufacturer's instructions. Keep all reagents on ice.
-
Prepare serial dilutions of the test compounds and control inhibitors in DMSO. Further dilute these solutions in COX Assay Buffer to the desired final concentrations.
-
-
Reaction Setup (in a 96-well plate):
-
Add the following to each well:
-
75 µL COX Assay Buffer
-
1 µL Fluorometric Probe working solution
-
2 µL COX Cofactor working solution
-
10 µL of the diluted test compound or control inhibitor. For enzyme control wells, add 10 µL of the corresponding DMSO/buffer solution.
-
-
Add 1 µL of either purified COX-1 or COX-2 enzyme to the appropriate wells.
-
-
Pre-incubation:
-
Incubate the plate at room temperature (25°C) for 10 minutes, protected from light.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding 10 µL of the arachidonic acid working solution to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically at 25°C for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the test compound and the control.
-
Normalize the reaction rates to the enzyme control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
-
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and the experimental design, the following diagrams have been generated using Graphviz.
Caption: Prostaglandin biosynthesis pathway illustrating the roles of COX-1 and COX-2.
Caption: Experimental workflow for the in vitro fluorometric COX inhibition assay.
References
- 1. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Anticancer Activity of Pyrazole Derivatives: A Comparative Guide to QSAR Model Cross-Validation
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Quantitative Structure-Activity Relationship (QSAR) models for predicting the anticancer potential of novel pyrazole derivatives, complete with experimental data and detailed protocols.
The development of novel anticancer agents is a cornerstone of modern medicinal chemistry. Pyrazole derivatives have emerged as a promising scaffold, exhibiting a wide range of biological activities, including potent anticancer effects.[1] Quantitative Structure-Activity Relationship (QSAR) modeling is a crucial computational tool that accelerates the drug discovery process by predicting the biological activity of chemical compounds based on their molecular structures. The robustness and predictive power of a QSAR model are highly dependent on its rigorous validation, particularly through cross-validation techniques.
This guide provides a comparative analysis of two distinct QSAR models developed to predict the anticancer activity of novel pyrazole derivatives, offering insights into their methodologies and predictive performance.
Comparative Analysis of QSAR Models
Two noteworthy QSAR studies provide a basis for comparison. The first is a 2D-QSAR model developed for a series of pyrazole derivatives against a panel of cancer cell lines, and the second is a QSAR study focused on pyrazole analogs targeting the human colorectal adenocarcinoma cell line HT-29. For clarity, we will focus on the 2D-QSAR model developed for the PC-3 (prostate cancer) cell line from the first study.
| Parameter | Model A: 2D-QSAR for PC-3 Cell Line | Model B: QSAR for HT-29 Cell Line |
| Model Type | 2D-QSAR | 3D-QSAR |
| Statistical Method | Partial Least Squares (PLS) | Not explicitly stated, likely MLR or similar |
| Training Set Size | Varies per cell line | 18 molecules |
| Test Set Size | Varies per cell line | 3 molecules |
| Correlation Coefficient (r) | Not explicitly stated | 0.9693[2] |
| Squared Correlation Coefficient (r²) | Statistically significant[3] | 0.9395[2] |
| Cross-validation Coefficient (q² or Q²) | Statistically significant[3] | 0.8744 (Leave-One-Out)[2] |
| External Validation (r²) | Performed and accepted[3] | 0.9488[2] |
| Root Mean Square Error (RMSE) | Calculated[3] | Not explicitly stated |
Experimental Protocols
Model A: 2D-QSAR for PC-3 Cell Line
1. Dataset Collection and Preparation: A dataset of pyrazole derivatives with experimentally determined anticancer activity (IC50 values) against the PC-3 prostate cancer cell line was compiled from the literature. The IC50 values were converted to their negative logarithmic scale (pIC50) to be used as the dependent variable in the QSAR model.[4]
2. Molecular Descriptor Calculation: The 2D structures of the pyrazole derivatives were sketched and optimized. A large number of 2D molecular descriptors, representing various physicochemical and topological properties of the molecules, were calculated using specialized software.
3. Model Development: The dataset was divided into a training set and a test set. A 2D-QSAR model was developed using the training set data with Partial Least Squares (PLS) as the statistical method to correlate the molecular descriptors (independent variables) with the pIC50 values (dependent variable).[5]
4. Cross-Validation: The robustness and internal predictive ability of the developed QSAR model were assessed using internal cross-validation techniques.[3] The specific type of cross-validation (e.g., leave-one-out, leave-n-out) was applied to ensure the model was not overfitted to the training data.
5. External Validation: The predictive power of the final QSAR model was evaluated using an external test set of compounds that were not used during the model development phase. The correlation between the predicted and experimental pIC50 values for the test set compounds was determined.[3]
Model B: QSAR for HT-29 Cell Line
1. Dataset and Molecular Modeling: A series of novel pyrazole derivatives with antiproliferative activity against the human colorectal adenocarcinoma cell line HT-29 were used for this study. The 3D structures of the molecules were generated and energetically minimized using the Molecular Operating Environment (MOE) software.[3]
2. Descriptor Calculation: 3D molecular descriptors were calculated for each molecule. These descriptors capture the three-dimensional structural features and properties of the compounds.
3. QSAR Model Generation: The dataset was randomly divided into a training set (80% of the data) and a test set (20%). A QSAR model was built using the training set to establish a relationship between the 3D descriptors and the observed antiproliferative activity.[3]
4. Cross-Validation: The internal stability and predictive ability of the model were evaluated using the leave-one-out (LOO) cross-validation method. In LOO, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the training set.[2]
5. External Validation: The predictive capacity of the developed model was further assessed by predicting the activity of the compounds in the external test set. A high correlation between the predicted and experimental activities for the test set indicates a robust and reliable model.[2]
Visualizing QSAR Workflow and a Potential Signaling Pathway
To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.
Caption: A generalized workflow for QSAR model development and validation.
Caption: A simplified diagram of the PI3K/AKT signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. QSAR and docking studies of pyrazole analogs as antiproliferative against human colorectal adenocarcinoma cell line HT-29 | European Journal of Chemistry [eurjchem.com]
- 3. eurjchem.com [eurjchem.com]
- 4. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling Potential Cancer Therapeutics: A Comparative Docking Study of Pyrazole Analogs Against Key Protein Kinase Targets
A detailed in-silico analysis reveals the binding affinities of various pyrazole derivatives against VEGFR-2, Aurora A, and CDK2, offering insights for the rational design of novel multi-targeted anticancer agents.
Researchers and drug development professionals are in a continuous quest for more effective and targeted cancer therapies. A promising strategy in this endeavor is the development of small molecule inhibitors that can simultaneously target multiple protein kinases involved in cancer progression. This guide provides a comparative analysis of the docking studies of several pyrazole analogs against three crucial protein targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2). The aberrant activity of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
This comparative guide summarizes the binding affinities of a series of pyrazole derivatives to the ATP-binding sites of VEGFR-2, Aurora A, and CDK2. The data presented here is derived from molecular docking studies, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The results offer a quantitative comparison of the potential inhibitory activity of these compounds, paving the way for the selection of lead candidates for further preclinical and clinical development.
Comparative Binding Affinities of Pyrazole Analogs
The following table summarizes the binding energies of a series of pyrazole derivatives when docked with VEGFR-2, Aurora A, and CDK2. Lower binding energy values indicate a more stable protein-ligand complex and suggest a higher potential for inhibitory activity.
| Compound ID | VEGFR-2 (2QU5) Binding Energy (kJ/mol) | Aurora A (2W1G) Binding Energy (kJ/mol) | CDK2 (2VTO) Binding Energy (kJ/mol) |
| 1b | -10.09 | -7.89 | -9.56 |
| 1d | -9.87 | -8.57 | -9.23 |
| 2b | -9.98 | -8.12 | -10.35 |
| 1a | -9.55 | -7.54 | -8.99 |
| 1c | -9.76 | -8.01 | -9.11 |
| 1e | -9.63 | -7.95 | -9.05 |
| 2a | -9.88 | -8.21 | -9.74 |
| 2c | -9.91 | -8.33 | -9.89 |
| 2d | -9.79 | -8.15 | -9.67 |
| 2e | -9.82 | -8.28 | -9.81 |
Data sourced from a molecular docking study of 1H-pyrazole derivatives.[1][2]
Among the tested compounds, 1b exhibited the highest binding affinity for VEGFR-2 with a binding energy of -10.09 kJ/mol.[1][2] For Aurora A, compound 1d showed the most favorable binding energy at -8.57 kJ/mol.[1][2] Compound 2b displayed the strongest interaction with CDK2, with a binding energy of -10.35 kJ/mol.[1][2] These results suggest that specific structural modifications on the pyrazole scaffold can modulate the binding affinity and selectivity towards different kinase targets.
Experimental Protocols: A Glimpse into the Methodology
The in-silico experiments were conducted using established molecular docking protocols to ensure the reliability of the results. The general workflow for such studies is outlined below.
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Ligand and Macromolecule Preparation: The three-dimensional structures of the pyrazole analogs (ligands) were generated and subjected to energy minimization.[1] The crystal structures of the target proteins, VEGFR-2 (PDB ID: 2QU5), Aurora A (PDB ID: 2W1G), and CDK2 (PDB ID: 2VTO), were obtained from the Protein Data Bank.[1] All water molecules, co-factors, and existing ligands were removed from the protein structures, and polar hydrogen atoms were added.[1]
Docking Studies: Molecular docking simulations were performed using software such as AutoDock.[1][2] The active sites of the proteins were identified, and the pyrazole analogs were docked into these binding pockets. The docking results were evaluated based on their binding energy, which represents the strength of the interaction between the ligand and the protein.[1]
The Signaling Pathways: Understanding the Targets
VEGFR-2, Aurora A, and CDK2 are key players in distinct but interconnected signaling pathways that regulate cell proliferation, survival, and angiogenesis. Targeting these kinases can disrupt these pathways and inhibit tumor growth.
Key Kinase Signaling Pathways in Cancer
Caption: Interconnected signaling pathways of VEGFR-2, Aurora A, and CDK2 in cancer.
VEGFR-2 Signaling: Vascular Endothelial Growth Factor (VEGF) binds to its receptor, VEGFR-2, on endothelial cells, initiating a signaling cascade that promotes angiogenesis, the formation of new blood vessels.[3] Tumors require a dedicated blood supply to grow and metastasize, making VEGFR-2 a critical target for anti-angiogenic therapies.
Aurora A Signaling: Aurora A is a serine/threonine kinase that plays a crucial role in mitotic progression. Its overexpression is frequently observed in various cancers and is associated with chromosomal instability and aneuploidy.
CDK2 Signaling: Cyclin-Dependent Kinase 2 (CDK2), in complex with Cyclin E, is essential for the transition from the G1 to the S phase of the cell cycle.[1] Inhibition of CDK2 can lead to cell cycle arrest and prevent cancer cell proliferation.[4]
Conclusion
The comparative docking studies presented in this guide highlight the potential of pyrazole derivatives as multi-targeted kinase inhibitors. The identification of compounds with high binding affinities for VEGFR-2, Aurora A, and CDK2 provides a strong foundation for the rational design of novel anticancer agents. The detailed methodologies and an understanding of the targeted signaling pathways are crucial for advancing these promising compounds from computational models to clinical applications. Further in-vitro and in-vivo studies are warranted to validate the inhibitory activity and therapeutic potential of these pyrazole analogs.
References
- 1. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide: A Guide for Laboratory Professionals
The proper disposal of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. As a specialized research chemical, it must be treated as potentially hazardous. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, designed for researchers, scientists, and drug development professionals. Adherence to institutional and local regulations, in addition to the procedures outlined below, is mandatory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide with care. Although a specific Safety Data Sheet (SDS) detailing all hazards is not always available for novel compounds, the pyrazole and carbohydrazide moieties suggest potential toxicity and environmental hazards.[1][2] Always operate under the assumption that the chemical is hazardous.
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE should be worn at all times. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or aerosols.[3]
Quantitative Data Summary for Disposal
The following table summarizes key parameters and recommendations for the disposal of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide and associated waste.
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Chemical Waste | [4][5][6] |
| Primary Disposal Method | Licensed Hazardous Waste Contractor | [7] |
| Solid Waste Container | Labeled, sealed, chemically compatible container | [7][8] |
| Liquid Waste Container | Labeled, sealed, chemically compatible container (separate from solids) | [6][7] |
| Empty Container Rinse | Triple rinse with a suitable solvent | [5][9][10] |
| Rinsate Collection | First rinsate must be collected as hazardous waste | [4][8] |
| Drain Disposal | Strictly Prohibited | [4][7] |
| Trash Disposal | Strictly Prohibited (except for properly decontaminated containers) | [4][10] |
| Waste Storage | Designated, well-ventilated area with secondary containment | [7][10] |
Experimental Protocol: Step-by-Step Disposal Procedures
The recommended method for the disposal of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[7] This ensures that the compound is managed in an environmentally safe and compliant manner.
Step 1: Waste Segregation
Proper segregation is the first and most critical step to prevent accidental chemical reactions and ensure compliant disposal.[7]
-
Solid Waste:
-
Collect any unused or expired solid 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide.
-
Place it in a dedicated, chemically compatible container with a secure, tight-fitting lid.[8]
-
Also, collect any contaminated disposable materials such as weighing paper, pipette tips, and gloves in this container.[7] Do not mix with other waste streams unless explicitly permitted by your EHS office.
-
-
Liquid Waste:
-
Collect all solutions containing 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide (e.g., stock solutions, experimental media, reaction mixtures).
-
Place them in a separate, clearly labeled, and sealed container designated for liquid chemical waste.[7]
-
Do not mix with incompatible waste streams, such as strong acids or oxidizers.[4] Hydrazine derivatives can react vigorously with oxidizing agents.[11]
-
Step 2: Container Selection and Labeling
Properly labeling all waste is a strict regulatory requirement.
-
Container Choice: Use containers that are in good condition and compatible with the chemical. Reusing the original manufacturer's container for the same waste is often a good practice.[6][9]
-
Labeling: Attach a completed hazardous waste label to each container as soon as you begin accumulating waste.[4][10] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide" and any solvents present.
-
The approximate quantities or concentrations of the constituents.
-
The date accumulation started.
-
The name of the principal investigator and laboratory location.
-
Step 3: Handling Empty Containers
Chemical containers are not considered "empty" until they have been properly decontaminated.[5]
-
Triple Rinsing:
-
Rinse the empty container with a suitable solvent (e.g., acetone, ethanol, or the solvent used for the solution) a minimum of three times.[5][9]
-
Crucially, the first rinsate must be collected and disposed of as liquid hazardous waste. [4][8] Subsequent rinses may also need to be collected, depending on institutional policy.
-
-
Final Disposal:
Step 4: Storage and Pickup
-
Storage: Store sealed waste containers in a designated, well-ventilated chemical waste storage area within your laboratory.[7] Use secondary containment (such as a larger, chemically resistant tub) to contain any potential leaks.[4][10]
-
Arrange for Disposal: Do not accumulate large quantities of waste.[4] Contact your institution's EHS office or a licensed chemical waste contractor to schedule a pickup. Provide them with a detailed inventory of the waste.[7]
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the disposal process.
Caption: Workflow for segregation and disposal of chemical waste.
Caption: Procedure for decontaminating empty chemical containers.
References
- 1. benchchem.com [benchchem.com]
- 2. redox.com [redox.com]
- 3. aksci.com [aksci.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. vumc.org [vumc.org]
- 11. arxada.com [arxada.com]
Essential Safety and Operational Guide for 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. The following procedures are based on available data for structurally similar compounds and general laboratory safety protocols.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C10H10N2O | [1] |
| Molecular Weight | 174.2 g/mol | [1] |
| Appearance | White crystalline powder | [2] |
| Solubility | Soluble in water and alcohol | [2] |
| Melting Point | 153–154 °C | [2] |
Hazard Identification and Precautionary Measures
-
May cause respiratory irritation [1]
The carbohydrazide functional group suggests that this compound should be handled with care, similar to carbohydrazide, which is considered a safer alternative to hydrazine but still requires precautions.[2][4]
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
Wash skin thoroughly after handling.[3]
-
Wear protective gloves, eye protection, and face protection.[3]
-
Avoid release to the environment.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is essential to ensure personal safety when handling this compound.
| PPE Category | Equipment | Specifications and Remarks |
| Eye Protection | Safety Goggles | Should conform to European standard EN 166.[1] |
| Hand Protection | Protective Gloves | Chemically resistant gloves should be worn. |
| Skin and Body Protection | Lab Coat/Overalls | Wear appropriate protective clothing to prevent skin exposure.[1] Safety shoes are also recommended.[5] |
| Respiratory Protection | Not required under normal use | For large-scale operations or in case of emergency, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[1] Ensure adequate ventilation. |
Experimental Workflow and Handling Procedures
The following diagram outlines the standard workflow for handling 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide in a laboratory setting.
Disposal Plan
Proper disposal of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide and its containers is critical to prevent environmental contamination and ensure safety.
Waste Disposal:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.[5]
-
Collect spillage and place it in a suitable, labeled container for waste disposal.[3][6]
-
Do not allow the product to enter drains or surface waters.[6][7]
Container Disposal:
-
Empty containers may retain product residue and should be handled with the same precautions as the substance itself.
-
Do not reuse empty containers.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
| Emergency Situation | First Aid and Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[5][8] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation occurs or persists.[8] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek medical attention.[5][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If conscious, give a few cups of water to drink. Seek immediate medical attention.[5][8] |
| Spill | For minor spills, clean up immediately, avoiding dust generation. Use dry clean-up procedures. For major spills, clear the area, move upwind, and alert emergency responders. Wear full body protective clothing with breathing apparatus.[6] |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the hazards of the compound and the required personal protective equipment.
References
- 1. fishersci.fi [fishersci.fi]
- 2. Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use - BLi-T [blitchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. atamankimya.com [atamankimya.com]
- 5. redox.com [redox.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. scribd.com [scribd.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
